Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H35N5O8 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methyl acetate |
InChI |
InChI=1S/C33H35N5O8/c1-21(39)46-20-37-30(41)16-35-32(43)28(15-22-9-3-2-4-10-22)38-31(42)18-34-29(40)17-36-33(44)45-19-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-14,27-28H,15-20H2,1H3,(H,34,40)(H,35,43)(H,36,44)(H,37,41)(H,38,42)/t28-/m0/s1 |
InChI Key |
XWQQDGZCBPDSMX-NDEPHWFRSA-N |
Isomeric SMILES |
CC(=O)OCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(=O)OCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmac Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS).[] Its unique chemical properties and the mild conditions required for its removal have revolutionized the synthesis of complex peptides, from research-grade compounds to therapeutic agents.[][2][3] This in-depth technical guide elucidates the multifaceted role of the Fmoc group, providing detailed experimental protocols, quantitative data, and a deep dive into the underlying chemical principles.
The Core Function: Temporary Protection of the α-Amino Group
The primary role of the Fmoc group in peptide synthesis is the reversible protection of the α-amino group of an amino acid.[4][5] This protection is crucial to prevent self-polymerization and to ensure that the peptide bond formation occurs in a controlled, stepwise manner, adding one amino acid at a time to the growing peptide chain.[2][3][6]
The Fmoc group is introduced onto the amino acid via reaction with Fmoc-Cl or Fmoc-OSu.[7] Its key advantage lies in its stability under a wide range of reaction conditions, including the acidic environment often used to cleave side-chain protecting groups, yet its facile removal under mild basic conditions.[8][9] This orthogonality is a cornerstone of the Fmoc/tBu strategy, where acid-labile tert-butyl (tBu) based groups are used for side-chain protection.[10][11]
The Deprotection Mechanism: A Base-Induced β-Elimination
The removal of the Fmoc group, a critical step in each cycle of peptide synthesis, proceeds via a base-catalyzed β-elimination mechanism.[10][12] A secondary amine, most commonly piperidine (B6355638) in dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[5][10] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid. The DBF molecule is subsequently scavenged by a second molecule of piperidine to form a stable adduct, preventing its reaction with the newly deprotected amine.[10]
The progress of the deprotection reaction can be conveniently monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits strong absorbance.[12] This feature is particularly advantageous for automated peptide synthesizers, allowing for precise control over the deprotection step.[]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow: A Cyclical Process
Solid-phase peptide synthesis using Fmoc chemistry follows a repetitive cycle of deprotection, washing, coupling, and washing. This process is carried out while the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration and washing.[2][4]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in Fmoc-SPPS is critical for the successful synthesis of long and complex peptides. High coupling yields, typically exceeding 99%, are achievable with modern coupling reagents.[]
| Parameter | Typical Value/Condition | Notes |
| Fmoc Deprotection Time | 3-20 minutes | Can be extended for difficult sequences or to ensure complete removal.[10][12] |
| Deprotection Reagent | 20-50% Piperidine in DMF | The most common reagent for Fmoc removal.[5][8] |
| Coupling Time | 30-120 minutes | Dependent on the amino acids being coupled and the activation method. |
| Coupling Efficiency | >99% | Crucial for the synthesis of long peptides.[] |
| Peptide Synthesis Success Rate | ~87% | For peptides of 8-25 amino acids in length, as determined by mass spectrometry analysis of crude products.[14] |
| Racemization (C-terminal Cys) | <5% with Piperazine/HOBt | A potential side reaction that can be minimized with specific reagent choices.[15] |
Key Experimental Protocols
Resin Swelling
Objective: To prepare the solid support for the first amino acid coupling.
Methodology:
-
Place the desired amount of resin (e.g., 2-chlorotrityl chloride resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) in a reaction vessel.[4][16]
-
Add a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to the resin.[16]
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[16]
-
After swelling, wash the resin several times with the synthesis solvent (typically DMF) to remove any impurities.
First Amino Acid Loading (Example with 2-Chlorotrityl Chloride Resin)
Objective: To covalently attach the first Fmoc-protected amino acid to the resin.
Methodology:
-
Dissolve the first Fmoc-amino acid (2-4 equivalents relative to the resin loading capacity) in DCM.
-
Add a hindered base, such as diisopropylethylamine (DIPEA) (4-8 equivalents), to the amino acid solution.
-
Add the amino acid solution to the swelled resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add a small amount of methanol (B129727) and agitate for an additional 15-30 minutes.
-
Wash the resin extensively with DCM and DMF to remove excess reagents.
Standard Cycle of Fmoc-SPPS
Objective: To elongate the peptide chain by one amino acid.
Methodology:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin-bound peptide.[4]
-
Agitate for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.[]
-
Add the activated amino acid solution to the resin.
-
Agitate for the required coupling time (e.g., 30-60 minutes).
-
-
Washing:
-
Wash the resin with DMF (e.g., 3-5 times) to remove excess activated amino acid and coupling by-products.
-
-
Repeat:
-
Return to the deprotection step to add the next amino acid.
-
Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.
Methodology:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF and then with a more volatile solvent like DCM.
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive species generated during the cleavage of side-chain protecting groups.[2]
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Purify the peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Advantages of the Fmoc Strategy
The widespread adoption of Fmoc chemistry in peptide synthesis is due to several key advantages over the older Boc (tert-butoxycarbonyl) strategy:
-
Milder Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acids required for Boc deprotection, which can degrade sensitive peptide sequences.[3][4][8]
-
Orthogonality: The Fmoc/tBu strategy provides true orthogonality, as the Nα-protecting group is base-labile while the side-chain protecting groups are acid-labile.[10][11] This allows for selective deprotection and modification of the peptide on the solid support.[]
-
Automation-Friendly: The mild reaction conditions and the ability to monitor deprotection by UV absorbance make Fmoc chemistry highly suitable for automated peptide synthesis.[8][]
-
Compatibility with Modified Peptides: The gentle conditions are compatible with the synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation.[3]
Potential Side Reactions and Mitigation Strategies
While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to racemization and the formation of β-aspartyl peptides.[15][17] The addition of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to suppress this side reaction.[15][17]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is particularly problematic with proline as one of the first two residues.[17] The use of sterically hindered resins like 2-chlorotrityl chloride can mitigate this side reaction.[17]
-
Racemization: The activation of amino acids for coupling can lead to a loss of stereochemical integrity (racemization), especially for sensitive residues like histidine and cysteine.[] Careful selection of coupling reagents and conditions is crucial to minimize racemization.
-
Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection.[17] Strategies to overcome aggregation include the use of chaotropic salts, elevated temperatures, or special "difficult sequence" protocols.[17]
Conclusion
The Fmoc group has become an indispensable tool in the field of peptide synthesis. Its unique combination of stability and mild, orthogonal deprotection conditions has enabled the routine synthesis of increasingly complex and modified peptides. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to harness the full potential of Fmoc-based solid-phase peptide synthesis and to advance the frontiers of peptide science and therapeutics.
References
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. genscript.com [genscript.com]
- 6. youtube.com [youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. lifetein.com [lifetein.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ovid.com [ovid.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
The Fmoc-Gly-Gly-Phe-Gly Peptide Linker: A Technical Guide to its Mechanism of Action in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fmoc-Gly-Gly-Phe-Gly (Fmoc-GGFG) peptide linker, a critical component in the design of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will explore its core mechanism of action, present available data on its performance, and provide detailed experimental protocols for its synthesis, conjugation, and evaluation.
Executive Summary
The Fmoc-GGFG linker is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads. Its tetrapeptide sequence, Gly-Gly-Phe-Gly, is engineered for high stability in systemic circulation and specific cleavage by lysosomal proteases, most notably Cathepsin L, which is often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the conjugated drug by maximizing its concentration at the site of action and minimizing systemic toxicity. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a terminal protecting group, enabling controlled, site-specific conjugation during the manufacturing process. This guide will detail the enzymatic cleavage process, conjugation chemistry, and the methodologies required to assess the efficacy and stability of ADCs employing this advanced linker technology.
Core Mechanism of Action
The primary function of the GGFG peptide linker is to ensure that the cytotoxic payload remains attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell. This process can be broken down into several key stages.
The ADC Journey and Payload Release:
-
Systemic Circulation: The ADC, featuring the GGFG linker, circulates in the bloodstream. The linker is designed to be stable at physiological pH and resistant to cleavage by plasma proteases, preventing premature release of the payload.
-
Tumor Targeting and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane and transported into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in a variety of hydrolytic enzymes, including a family of proteases known as cathepsins.
-
Enzymatic Cleavage: Within the lysosome, the GGFG peptide sequence is recognized and cleaved by specific cathepsins. While Cathepsin B can cleave this sequence, studies indicate that Cathepsin L is significantly more efficient at this process.[1] The cleavage occurs at a specific peptide bond within the GGFG sequence, breaking the covalent link between the antibody and the payload.
-
Payload Activation and Cytotoxicity: Once liberated from the antibody and linker, the payload is free to exert its cytotoxic effect, such as inhibiting DNA replication or microtubule assembly, leading to apoptosis of the cancer cell.
Diagram of the ADC Mechanism of Action
Caption: Workflow of an ADC from circulation to payload release within a target cell.
Data Presentation: Linker Performance
Quantitative data on the kinetic parameters of GGFG cleavage by specific cathepsins are not widely available in public literature, likely due to the proprietary nature of this information in commercial drug development. However, qualitative and semi-quantitative descriptions provide a clear picture of its performance.
Table 1: Summary of Fmoc-GGFG Linker Performance Characteristics
| Parameter | Observation | Implication | Reference |
| Enzymatic Cleavage | |||
| Primary Enzyme | Cathepsin L | Cleavage is dependent on enzymes highly active in the lysosomal compartment. | [1] |
| Secondary Enzyme | Cathepsin B (minimal activity) | Shows specificity, as not all lysosomal proteases are equally effective. | [1] |
| Cleavage Rate | Nearly complete release of payload (DXd) within 72 hours by Cathepsin L. | Efficient payload release upon reaching the target lysosome. | [1] |
| Stability | |||
| Plasma Stability | Offers greater stability in the bloodstream compared to acid-cleavable or glutathione-cleavable linkers. | Minimizes off-target toxicity and ensures the ADC reaches the tumor intact. |
Note on Quantitative Kinetics: For comparative purposes, kinetic data for peptide linkers is typically presented as Michaelis-Menten parameters. A hypothetical table for GGFG would be structured as follows:
Table 2: Hypothetical Kinetic Parameters for GGFG Cleavage
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin L | GGFG-Payload | Data not available | Data not available | Data not available |
| Cathepsin B | GGFG-Payload | Data not available | Data not available | Data not available |
Researchers would determine these values experimentally to quantify and compare the efficiency of different linker-enzyme combinations.
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of the Fmoc-GGFG linker and its corresponding ADCs.
Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of the tetrapeptide using Fmoc chemistry on a Wang resin, which yields a C-terminal carboxylic acid.
Diagram of the SPPS Workflow
References
The Cornerstone of Modern Peptide Drug Discovery: An In-depth Technical Guide to Fmoc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic use of 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups in Solid-Phase Peptide Synthesis (SPPS) has become the dominant and indispensable methodology for the creation of peptides for research and therapeutic use. Its advantages over older techniques, primarily the milder reaction conditions, have enabled the synthesis of complex, modified, and long-chain peptides with high fidelity. This has profoundly impacted drug discovery, facilitating the development of peptide-based therapeutics, the creation of vast peptide libraries for high-throughput screening, and the synthesis of peptide-drug conjugates. This guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailed experimental protocols for key synthetic steps, quantitative data on synthesis efficiency, and illustrates its application in the context of a modern drug discovery workflow.
Introduction: Why Fmoc Chemistry Dominates
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process by allowing reagents and by-products to be washed away after each step.[1][2][3] The choice of the temporary protecting group for the N-terminus of the amino acid is critical to the success of this process. The Fmoc group, introduced by Carpino and Han, offers a distinct advantage due to its base lability.[4] It is stable under the acidic conditions used to cleave the finished peptide from most resins and to deprotect side chains, but it is readily removed by a mild base, typically piperidine (B6355638).[5][6][7]
This "orthogonal" protection strategy is the cornerstone of the Fmoc/tBu (tert-Butyl) approach and provides several key advantages:
-
Milder Conditions: Fmoc deprotection with piperidine avoids the repetitive use of strong acids required by the older Boc-based strategy, preserving the integrity of acid-sensitive residues and modifications.[8][9]
-
Versatility: The mild conditions are compatible with a wide range of amino acid modifications, such as phosphorylation and glycosylation, which are often crucial for biological activity.[8]
-
Automation and High-Throughput Synthesis: The robust and cyclical nature of Fmoc-SPPS is highly amenable to automation, enabling the rapid synthesis of peptides and the construction of large peptide libraries.[1][10] These libraries are powerful tools for screening and identifying lead compounds in drug discovery.[11][12][13]
-
Real-Time Monitoring: The fluorenyl group has a strong UV absorbance, which can be used to monitor the completion of the deprotection step in real-time.[5]
Core Applications in Drug Discovery
Fmoc-protected peptides are central to several key activities in drug discovery:
-
Peptide Therapeutics: Many modern drugs are peptides or peptide derivatives synthesized using Fmoc chemistry. A prominent example includes GLP-1 receptor agonists used in the treatment of type 2 diabetes, which are manufactured via SPPS.[14][15][16][17]
-
Peptide Library Screening: Fmoc-SPPS is used to generate vast libraries of peptides that can be screened to identify "hits"—peptides that bind to a specific biological target.[18] This high-throughput screening approach is a cornerstone of modern lead discovery.[13][19]
-
Target Validation: Synthesized peptides can be used to probe biological systems, helping to validate the function of protein targets and their role in disease pathways.
-
Epitope Mapping: Overlapping peptide libraries are synthesized to map the specific binding sites (epitopes) of antibodies, which is crucial for vaccine development and diagnostics.[12][18]
-
Peptide-Drug Conjugates (PDCs): Peptides can be used as targeting moieties, guiding a conjugated cytotoxic drug to a specific cell type, such as a cancer cell. Fmoc chemistry allows for the precise synthesis of the peptide component.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in SPPS is critical, as the overall yield decreases multiplicatively with each cycle. High coupling efficiency and deprotection rates are paramount for obtaining a high-purity final product.
| Parameter | Typical Value / Reagent | Description | Reference |
| Resin Loading Capacity | 0.3 - 0.8 mmol/g | The amount of the first amino acid that can be attached per gram of resin. | [20] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | The standard reagent for rapid and complete Fmoc group removal. | [3][5] |
| Deprotection Time | 2 x (3-10 minutes) | A two-step deprotection is often used to ensure completeness. | [20] |
| Amino Acid Equivalents | 2.0 - 5.0 eq | The molar excess of the incoming amino acid relative to the resin loading. | [1][21] |
| Coupling Reagent | HBTU, HATU, HCTU, DIC | Aminium-based reagents like HBTU are common and highly efficient. | [1][9] |
| Coupling Time | 10 - 60 minutes | Time required for amide bond formation; can be monitored with a colorimetric test (e.g., Kaiser test). | [1][21] |
| Coupling Efficiency | >99% | The target efficiency for each coupling step to ensure high overall yield of the final peptide. | [4] |
| Cleavage Cocktail (Standard) | 95% TFA, 2.5% H₂O, 2.5% TIS | Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Water (H₂O) and Triisopropylsilane (TIS) act as scavengers. | [9][22] |
| Cleavage Time | 1 - 4 hours | Dependent on the peptide sequence and the stability of its side-chain protecting groups. | [8][23] |
| Crude Purity (Post-Cleavage) | 70 - 95% | The purity of the peptide product before purification, typically assessed by RP-HPLC. | [24] |
| Final Purity (Post-HPLC) | >98% | The purity required for most therapeutic and advanced research applications. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for manual Fmoc-SPPS. These represent standard procedures and may require optimization based on the specific peptide sequence.
Protocol 1: Resin Swelling and Preparation
Objective: To swell the solid-phase resin to allow for efficient diffusion of reagents.
-
Weigh the desired amount of resin (e.g., Rink Amide or Wang resin) and place it in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin, ensuring the resin is fully covered (approx. 10 mL per gram of resin).[9]
-
Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[5]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Group Deprotection
Objective: To remove the N-terminal Fmoc protecting group to expose the free amine for the next coupling step.
-
To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[3][5]
-
Agitate the mixture at room temperature for 3 minutes, then drain the solution.[5]
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 3: Amino Acid Coupling with HBTU
Objective: To activate the incoming Fmoc-amino acid and couple it to the N-terminal of the growing peptide chain.
-
In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents based on resin substitution) and an equivalent amount of HBTU in DMF.[1][25]
-
Add N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents) to the amino acid solution to act as a base. Agitate for 1-2 minutes to pre-activate the amino acid.[1][26]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 10-60 minutes.[1][21] The reaction can be monitored for completion using the Kaiser test, which detects free primary amines.
-
Once the reaction is complete (Kaiser test is negative), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 4: Peptide Cleavage and Precipitation
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.
-
After the final coupling step, perform a final Fmoc deprotection (Protocol 2) to remove the N-terminal Fmoc group.
-
Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.[11]
-
Prepare a fresh cleavage cocktail in a well-ventilated fume hood. For most peptides, a standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) .[9][22]
-
Note: The composition of the cocktail must be adapted based on the peptide sequence. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, additional scavengers such as 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) are required.[22][23][27]
-
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[11]
-
Agitate the mixture at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[11]
-
Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet again with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by RP-HPLC) and analysis (e.g., Mass Spectrometry).[12]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes in synthesis and biology. The following visualizations were created using the Graphviz DOT language.
The Fmoc-SPPS Cycle
This diagram illustrates the repetitive cycle of deprotection and coupling that forms the basis of Solid-Phase Peptide Synthesis using Fmoc chemistry.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. biorxiv.org [biorxiv.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. ajpamc.com [ajpamc.com]
- 25. rsc.org [rsc.org]
- 26. youtube.com [youtube.com]
- 27. peptide.com [peptide.com]
The Acetoxymethyl (AM) Group on Amides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acetoxymethyl (AM) protecting group, with a specific focus on its function and application to amide functionalities. While the AM group is a well-established tool for masking carboxylic acids to enhance cell permeability, its use on amides is a more specialized application, primarily explored within the context of prodrug design. This document synthesizes available data, outlines relevant experimental considerations, and provides logical frameworks for the application of this protecting group in research and development.
Core Concepts: The Acetoxymethyl Protecting Group
The acetoxymethyl (AM) group is a type of acyloxymethyl group used to mask polar, ionizable functional groups, most notably carboxylic acids. The primary purpose of this chemical modification is to create a more lipophilic, uncharged molecule that can more readily permeate biological membranes, such as the cell membrane.[1]
The key to the AM group's utility lies in its cleavage mechanism. Once inside a cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the ester linkage of the AM group.[1][2] This initiates a cascade that results in the release of the original functional group, along with formaldehyde (B43269) and acetic acid as byproducts. This intracellular cleavage effectively "traps" the now-charged, less permeable molecule inside the cell, allowing it to exert its biological effect.[2]
The AM Group on Amide and Sulfonamide Nitrogen: A Prodrug Strategy
While less common than its application on carboxylic acids, the acetoxymethyl group can be placed on the nitrogen of an amide or a sulfonamide. In this context, it primarily serves as a bioreversible prodrug moiety. Amide- and sulfonamide-containing drugs often possess therapeutic potential but may be limited by poor membrane permeability or susceptibility to enzymatic degradation.[3][4]
The N-acetoxymethyl modification converts the secondary amide or sulfonamide into a tertiary derivative, which can alter its physicochemical properties. The intended mechanism of action remains enzymatic cleavage to regenerate the parent drug at the site of action.
N-Acyloxymethylsulfonamides: A Case Study
Research into N-acyloxymethylsulfonamides provides the most direct insight into the behavior of AM-protected amide-like structures. These derivatives have been synthesized and evaluated as potential prodrugs for agents containing a secondary sulfonamide group.[4] Key findings from these studies are summarized below.
Data Presentation: Stability and Hydrolysis of N-Acyloxymethylsulfonamides
| Compound Class | Medium | Stability/Half-Life (t½) | Cleavage Products | Enzymatic Contribution |
| Tertiary N-Acyloxymethylsulfonamides | pH 7.4 Phosphate Buffer | Slow hydrolysis; t½ from 20 hours to 30 days.[4] | Parent Sulfonamide | N/A (Chemical Hydrolysis) |
| Tertiary N-Acyloxymethylsulfonamides | Human Plasma | Rapid hydrolysis; t½ from 0.2 to 2.0 minutes.[4] | Parent Sulfonamide | Plasma Cholinesterase[4] |
This data highlights the desirable prodrug characteristic of high stability in aqueous solution (e.g., during storage or in extracellular fluids) combined with rapid enzymatic activation in plasma.
Logical and Experimental Workflows
The successful application of an N-acetoxymethyl strategy involves a logical progression from synthesis to functional evaluation.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of an N-AM-protected amide prodrug.
Caption: General workflow for N-AM amide prodrug development.
Proposed Mechanism of Enzymatic Cleavage
The enzymatic cleavage of an N-acetoxymethyl amide is believed to proceed through a mechanism analogous to that of AM esters. An esterase enzyme hydrolyzes the acetate (B1210297) ester, generating an unstable N-hydroxymethyl intermediate. This intermediate then rapidly decomposes to release the parent amide and formaldehyde.
Caption: Proposed enzymatic cleavage of an N-acetoxymethyl amide.
Experimental Protocols
Detailed experimental protocols for the N-acetoxymethylation of amides are not widely published. The following protocols are proposed based on established chemical principles for amide alkylation and synthesis of related compounds like N-acyloxymethylsulfonamides.[4]
Protocol 1: Synthesis of N-(Acetoxymethyl)amide (Hypothetical)
Objective: To introduce an acetoxymethyl group onto a secondary amide nitrogen.
Materials:
-
Parent amide (1.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 equiv)
-
Chloromethyl acetate or Bromomethyl acetate (1.2 equiv)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the parent amide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting amide anion solution back to 0 °C.
-
Add the chloromethyl acetate or bromomethyl acetate dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel, using a hexane/ethyl acetate gradient).
Protocol 2: Evaluation of Stability in Human Plasma
Objective: To determine the rate of cleavage of an N-(acetoxymethyl)amide in a biologically relevant matrix.
Materials:
-
N-(acetoxymethyl)amide test compound
-
Human plasma (frozen, from a commercial supplier)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade), containing a suitable internal standard
-
Thermostatic water bath (37 °C)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the test compound in a minimal amount of DMSO or acetonitrile (e.g., 10 mM).
-
Thaw the human plasma in a 37 °C water bath.
-
In a series of microcentrifuge tubes, pre-warm an aliquot of plasma (e.g., 495 µL) at 37 °C for 5 minutes.
-
To initiate the reaction (t=0), add a small volume of the test compound stock solution (e.g., 5 µL) to the plasma to achieve the desired final concentration (e.g., 100 µM). Vortex briefly.
-
At designated time points (e.g., 0, 1, 2, 5, 10, 30, 60 minutes), take an aliquot of the reaction mixture (e.g., 50 µL).
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a larger volume of ice-cold acetonitrile with the internal standard (e.g., 150 µL). This will precipitate plasma proteins.
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated HPLC method to quantify the disappearance of the parent compound and the appearance of the cleaved amide.
-
Calculate the half-life (t½) by plotting the natural logarithm of the remaining prodrug concentration against time.
Limitations and Considerations
-
Extracellular Hydrolysis: A significant challenge for AM-based prodrugs is their susceptibility to cleavage by extracellular esterases, particularly in plasma.[2][5] This can lead to premature release of the drug before it reaches the target cells, potentially reducing efficacy and increasing systemic exposure.[5]
-
Formaldehyde Release: The cleavage of the AM group releases one equivalent of formaldehyde, a known cytotoxic agent. While the concentrations generated from therapeutic doses are generally low, this must be a consideration in the safety and toxicology assessment of any AM-based prodrug candidate.
-
Amide Stability: The amide bond itself is generally robust. However, studies on N-hydroxymethylated peptide amides have shown that such modifications can, in some contexts, accelerate the cleavage of the amide bond itself, suggesting that the stability of the entire system should be carefully evaluated.[3]
Conclusion
The acetoxymethyl protecting group represents a potentially valuable, albeit underutilized, strategy for the prodrug modification of amide- and sulfonamide-containing molecules. By masking the N-H bond, it can enhance lipophilicity and facilitate membrane transport. The core principle of intracellular enzymatic activation by esterases is well-established. However, researchers and drug developers must contend with the significant challenge of premature extracellular hydrolysis. Future work in this area may focus on designing sterically hindered or electronically modified AM analogues that are more resistant to plasma esterases while remaining substrates for intracellular enzymes. Careful in vitro evaluation of stability, permeability, and enzymatic activation is critical for the successful development of N-(acetoxymethyl)amide prodrugs.
References
- 1. Primary amide synthesis by amide cleavage [organic-chemistry.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
solubility and stability of Fmoc-tetrapeptide amides
An In-Depth Technical Guide to the Solubility and Stability of Fmoc-Tetrapeptide Amides
Introduction
Fluorenylmethyloxycarbonyl (Fmoc)-protected tetrapeptide amides are crucial intermediates in solid-phase peptide synthesis (SPPS) and are increasingly investigated for their potential as therapeutic agents and in the development of novel biomaterials. Their physicochemical properties, particularly solubility and stability, are critical parameters that influence their handling during synthesis, purification, storage, and ultimately, their biological activity and formulation potential. This technical guide provides a comprehensive overview of the factors governing the , along with detailed experimental protocols for their assessment. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Solubility of Fmoc-Tetrapeptide Amides
The solubility of an Fmoc-tetrapeptide amide is a complex property influenced by a multitude of factors, ranging from the constituent amino acid sequence to the nature of the solvent and the surrounding environmental conditions. Achieving adequate solubility is often a prerequisite for successful purification, characterization, and application.
Factors Influencing Solubility
The solubility of these compounds is dictated by a delicate balance of intermolecular forces between the peptide molecules and between the peptide and the solvent molecules. Key factors include:
-
Amino Acid Composition: The hydrophobicity and charge of the amino acid side chains play a pivotal role. Peptides rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe) tend to have lower solubility in aqueous solutions but higher solubility in organic solvents. Conversely, the presence of charged (e.g., Asp, Glu, Lys, Arg) or polar (e.g., Ser, Thr, Asn, Gln) residues generally enhances aqueous solubility.
-
Peptide Sequence: The specific arrangement of amino acids can lead to the formation of secondary structures, such as β-sheets, which can promote intermolecular aggregation and reduce solubility.
-
Fmoc Group: The bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus significantly contributes to the overall hydrophobicity of the molecule, often decreasing its solubility in aqueous media while enhancing it in organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Solvent System: The choice of solvent is critical. Polar aprotic solvents like DMF, NMP, and dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve Fmoc-peptides due to their ability to disrupt hydrogen bonding and solvate both polar and nonpolar regions of the molecule.[1] In aqueous systems, solubility is highly dependent on pH and the presence of co-solvents or solubilizing agents.
-
pH and Ionic Strength: For peptides with ionizable side chains, the pH of the solution determines their net charge. Solubility is often at a minimum at the isoelectric point (pI) where the net charge is zero. Adjusting the pH away from the pI can increase solubility by promoting electrostatic repulsion between molecules.[2][3] The ionic strength of the solution can also influence solubility through effects on the activity of water and ion pairing.
-
Temperature: Temperature can have a variable effect on solubility. For some compounds, solubility increases with temperature, while for others, particularly those that aggregate via hydrophobic interactions, an increase in temperature can sometimes decrease solubility.
Caption: Key factors influencing the .
Quantitative Solubility Data
Quantitative solubility data for specific Fmoc-tetrapeptide amides is not extensively tabulated in publicly available literature. Solubility is highly sequence-dependent and is often determined empirically. However, general solubility guidelines for Fmoc-protected amino acids and peptides can provide a starting point.
| Compound/Class | Solvent | Solubility | Reference |
| Fmoc-Amino Acids (General) | DMF, NMP | Generally high (>0.4 M) | [4] |
| Fmoc-Amino Acids (General) | DMSO | Generally high | [5] |
| Fmoc-Amino Acids (General) | 2-Methyltetrahydrofuran | Good (most >0.2 M) | [6] |
| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.87 mM) | [7] |
| Fmoc-Val-Ala-OH | DMSO | ≥ 100 mg/mL (243.63 mM) | [8] |
| Hydrophobic Peptides | Organic Solvents (e.g., DMSO, Acetonitrile) | Generally soluble | [9] |
| Charged Peptides | Aqueous Buffers (pH adjusted) | Generally soluble | [2][3] |
Note: The solubility of Fmoc-tetrapeptide amides will be highly dependent on their specific amino acid sequence. The data for the dipeptide and the modified tetrapeptide provide an indication of the potential solubility ranges.
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of an Fmoc-tetrapeptide amide.
Materials:
-
Fmoc-tetrapeptide amide (lyophilized powder)
-
Solvents of interest (e.g., water, phosphate-buffered saline (PBS), DMF, DMSO, acetonitrile)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized Fmoc-tetrapeptide amide.
-
Prepare saturated solutions by adding a small, precise volume of the desired solvent to the peptide.
-
-
Equilibration:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture for 10-15 minutes to aid dissolution.[3]
-
Allow the solution to equilibrate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.[9]
-
-
Quantification of Solubilized Peptide:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Inject a known volume of the diluted sample onto a calibrated HPLC system.
-
Determine the concentration of the peptide in the supernatant by comparing the peak area to a standard curve prepared with known concentrations of the Fmoc-tetrapeptide amide.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or M based on the determined concentration and the dilution factor.
-
Stability of Fmoc-Tetrapeptide Amides
The chemical stability of Fmoc-tetrapeptide amides is a critical attribute, particularly for therapeutic applications and for ensuring the integrity of the molecule during storage and handling. Degradation can lead to the formation of impurities, loss of activity, and potential immunogenicity.
Factors Influencing Stability
Several factors can influence the stability of these molecules:
-
pH: Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally at a minimum in the pH range of 4-6. Specific side chains can also undergo pH-dependent degradation.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storage at low temperatures (-20 °C or -80 °C) is typically recommended to minimize degradation.[10]
-
Amino Acid Sequence: The presence of certain amino acid residues can predispose the peptide to specific degradation pathways. For example, sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation.[11]
-
Oxidation: Residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of oxidizing agents.
-
Deamidation: The side-chain amides of asparagine and glutamine can undergo hydrolysis to form the corresponding carboxylic acids. This is a common degradation pathway, particularly at neutral or basic pH.
-
Racemization: The chiral integrity of amino acids can be compromised, especially under basic conditions, leading to the formation of D-amino acid isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. jpt.com [jpt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
A Technical Guide to the Synthesis and Application of an Exatecan Derivative Utilizing the Fmoc-GGFG Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and application of a potent exatecan (B1662903) derivative for the development of antibody-drug conjugates (ADCs). The core of this approach lies in the use of a specific tetrapeptide linker, Fmoc-GGFG-NH-CH2-O-CO-CH3, designed for controlled release of the cytotoxic payload within the tumor microenvironment. This document provides a comprehensive overview of the synthesis of the drug-linker conjugate, its mechanism of action, and the experimental workflows for its evaluation, supported by quantitative data and detailed protocols.
Introduction: The Role of Peptide Linkers in Advanced ADCs
Antibody-drug conjugates represent a revolutionary class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody to the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. Peptide linkers, such as the Gly-Gly-Phe-Gly (GGFG) sequence, are designed to be stable in systemic circulation but are susceptible to cleavage by specific enzymes, like cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[1] This enzymatic cleavage ensures the targeted release of the cytotoxic drug at the tumor site, thereby minimizing off-target toxicity.[2]
The GGFG tetrapeptide linker has been successfully employed in ADC development due to its favorable cleavage kinetics and stability.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in the solid-phase synthesis of this peptide linker. This guide focuses on a derivative of this linker, Fmoc-GGFG-NH-CH2-O-CO-CH3, and its conjugation to an exatecan derivative, a potent topoisomerase I inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for exatecan and related ADC constructs, providing a comparative overview of their potency and pharmacokinetic properties.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Compound/ADC | Cell Line | HER2 Expression | IC50 (nM) | Reference |
| Exatecan | SK-BR-3 | High | Subnanomolar | [4] |
| Exatecan | MDA-MB-468 | Negative | Subnanomolar | [4] |
| IgG(8)-EXA (Exatecan ADC, DAR~8) | SK-BR-3 | High | 0.41 ± 0.05 | [4] |
| Mb(4)-EXA (Exatecan ADC, DAR~4) | SK-BR-3 | High | 9.36 ± 0.62 | [4] |
| Db(4)-EXA (Exatecan ADC, DAR~4) | SK-BR-3 | High | 14.69 ± 6.57 | [4] |
| T-DXd (Trastuzumab Deruxtecan) | SK-BR-3 | High | 0.04 ± 0.01 | [4] |
| Irrelevant IgG-Exatecan Conjugate | SK-BR-3 | High | > 30 | [4] |
| Irrelevant IgG-Exatecan Conjugate | MDA-MB-468 | Negative | > 30 | [4] |
| Tra-Exa-PSAR10 | SKBR-3 | High | 0.18 ± 0.04 | [5] |
| Tra-Exa-PSAR10 | NCI-N87 | High | 0.20 ± 0.05 | [5] |
| Tra-Exa-PSAR10 | MDA-MB-453 | Medium | 0.20 ± 0.10 | [5] |
| Tra-Exa-PSAR10 | BT-474 | Medium | 0.9 ± 0.4 | [5] |
| Tra-Exa-PSAR10 | MDA-MB-361 | Low | 2.0 ± 0.8 | [5] |
| Tra-Exa-PSAR10 | MCF-7 | Negative | > 10 | [5] |
Table 2: Topoisomerase I Inhibitory Activity of Exatecan
| Compound | Assay | IC50 | Reference |
| Exatecan | Topoisomerase I Inhibition | 0.975 µg/mL (2.2 µM) | [6][7] |
Table 3: In Vivo Antitumor Activity of Exatecan
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| MIA-PaCa-2 early-stage model | Exatecan Mesylate (i.v.) | 15, 25 mg/kg | High inhibition of primary tumor growth | [6][7] |
| BxPC-3 early-stage model | Exatecan Mesylate (i.v.) | 15, 25 mg/kg | High inhibition of primary tumor growth | [6][7] |
| BxPC-3 late-stage cancer model | Exatecan Mesylate (i.v.) | 15, 25 mg/kg | Significant suppression of lymphatic metastasis and complete elimination of lung metastasis | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the Fmoc-GGFG-NH-CH2-O-CO-CH3 linker, its conjugation to an exatecan derivative, and the subsequent creation and evaluation of the ADC.
Synthesis of Fmoc-GGFG-NH-CH2-O-CO-CH3 Linker
This protocol describes the synthesis of the tetrapeptide linker using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Coupling agents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Reagents for cleavage and modification: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water, 2-(Aminomethyl)oxirane, Acetic anhydride (B1165640).
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the glycine (B1666218) on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Phenylalanine): Dissolve Fmoc-Phe-OH, HCTU, and DIPEA in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially for the next two glycine residues.
-
Cleavage from Resin: After the final Fmoc deprotection, cleave the tetrapeptide from the resin using a mixture of TFA, TIS, and water.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Modification of the C-terminus: React the purified GGFG-OH peptide with 2-(aminomethyl)oxirane followed by acetic anhydride to obtain GGFG-NH-CH2-O-CO-CH3.
-
N-terminal Fmoc Protection: React the modified tetrapeptide with Fmoc-OSu to protect the N-terminal amine, yielding the final product: Fmoc-GGFG-NH-CH2-O-CO-CH3.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.
Conjugation of Exatecan Derivative to the Linker
This protocol outlines the conjugation of an exatecan derivative to the synthesized linker.
Materials:
-
Fmoc-GGFG-NH-CH2-O-CO-CH3
-
Exatecan derivative with a reactive amine group
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA
-
Anhydrous solvent: DMF
Procedure:
-
Activation of the Linker: Dissolve Fmoc-GGFG-NH-CH2-O-CO-CH3, HBTU, and HOBt in anhydrous DMF.
-
Conjugation Reaction: Add the exatecan derivative and DIPEA to the activated linker solution. Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.
-
Purification: Purify the resulting drug-linker conjugate using preparative RP-HPLC.
-
Characterization: Confirm the structure and purity of the Fmoc-GGFG-exatecan conjugate by LC-MS and NMR spectroscopy.
Antibody-Drug Conjugation
This protocol describes the conjugation of the drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Fmoc-GGFG-exatecan conjugate with a maleimide (B117702) group (requires modification of the linker)
-
Quenching agent: N-acetylcysteine
-
Purification method: Size-exclusion chromatography (SEC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.[5]
-
Drug-Linker Conjugation: Add the maleimide-functionalized Fmoc-GGFG-exatecan conjugate to the reduced antibody solution. React at room temperature for 1-2 hours.[5]
-
Quenching: Stop the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.[5]
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography.[5]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibodies
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay. For MTT, measure the absorbance of the formazan (B1609692) product. For CellTiter-Glo, measure luminescence.
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental processes are provided below using Graphviz (DOT language).
Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.
Caption: General experimental workflow for Exatecan ADC development.
Caption: Logical relationship of the components of an Exatecan ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the C-terminally modified tetrapeptide, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3. The synthesis is strategically divided into two main stages: the solid-phase peptide synthesis (SPPS) of the core peptide amide, Fmoc-Gly-Gly-Phe-Gly-NH2, followed by a two-step post-cleavage modification in solution to introduce the N-acetoxymethyl group. This methodology offers a robust and accessible route for obtaining this specifically functionalized peptide, which can be valuable in various research and drug development applications, such as a linker in antibody-drug conjugates.
Introduction
The targeted peptide, this compound, incorporates a tetrapeptide sequence commonly found in biochemical probes and linkers, protected at the N-terminus by a base-labile Fmoc group and uniquely modified at the C-terminus with an N-acetoxymethyl amide. This C-terminal modification can influence the peptide's solubility, stability, and pharmacokinetic properties. The synthetic approach detailed herein employs the well-established Fmoc-based solid-phase peptide synthesis for the efficient assembly of the peptide backbone. Subsequent to cleavage from the solid support, the terminal amide is functionalized through N-hydroxymethylation with formaldehyde (B43269), followed by acetylation to yield the final product.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin (100-200 mesh) | Various Commercial | Peptide Synthesis Grade |
| Fmoc-Gly-OH | Various Commercial | Peptide Synthesis Grade |
| Fmoc-Phe-OH | Various Commercial | Peptide Synthesis Grade |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Various Commercial | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various Commercial | Peptide Synthesis Grade |
| Piperidine (B6355638) | Various Commercial | ACS Reagent Grade |
| N,N-Dimethylformamide (DMF) | Various Commercial | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various Commercial | ACS Reagent Grade |
| Trifluoroacetic acid (TFA) | Various Commercial | Reagent Grade |
| Triisopropylsilane (TIS) | Various Commercial | Reagent Grade |
| Formaldehyde (37% in H2O) | Various Commercial | ACS Reagent Grade |
| Acetic Anhydride (B1165640) | Various Commercial | ACS Reagent Grade |
| Pyridine (B92270) | Various Commercial | Anhydrous |
| Diethyl ether | Various Commercial | Anhydrous |
| Acetonitrile (ACN) | Various Commercial | HPLC Grade |
| Water | In-house | Deionized, HPLC Grade |
Experimental Protocols
Part 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH2
This part of the protocol is based on standard manual Fmoc-SPPS procedures.[1][2]
1.1 Resin Preparation and Swelling
-
Place Rink Amide MBHA resin (0.1 mmol scale) in a fritted syringe reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
1.2 First Amino Acid Coupling (Fmoc-Gly-OH)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, yellow beads, indicates a complete reaction).
1.3 Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH)
-
Repeat the Fmoc deprotection and coupling steps as described in section 1.2 for each subsequent amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, and finally Fmoc-Gly-OH.
1.4 Cleavage and Deprotection
-
After the final coupling, wash the peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times), then dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude Fmoc-Gly-Gly-Phe-Gly-NH2 pellet under vacuum.
1.5 Purification of Fmoc-Gly-Gly-Phe-Gly-NH2
-
Dissolve the crude peptide in a minimal amount of DMF or DMSO.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain Fmoc-Gly-Gly-Phe-Gly-NH2 as a white powder.
Part 2: Post-Cleavage Modification
2.1 N-Hydroxymethylation of Fmoc-Gly-Gly-Phe-Gly-NH2
-
Dissolve the purified and lyophilized Fmoc-Gly-Gly-Phe-Gly-NH2 (1 eq.) in a suitable solvent such as a mixture of water and a co-solvent like acetonitrile.
-
Add an excess of aqueous formaldehyde solution (e.g., 10 equivalents of 37% formaldehyde).[3][4]
-
The reaction can be performed at room temperature and monitored by LC-MS for the formation of the N-hydroxymethylated product (mass increase of 14 Da). The reaction of formaldehyde with peptide amides can be slow, so the reaction may need to run for several hours to overnight.[2]
-
Upon completion, the excess formaldehyde and solvent can be removed under reduced pressure. The crude product may be purified by RP-HPLC if necessary.
2.2 Acetylation of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-OH
-
Dissolve the N-hydroxymethylated peptide (1 eq.) in an anhydrous solvent such as DCM or DMF.
-
Add an excess of acetic anhydride (e.g., 10 eq.) and a base such as pyridine or DIPEA (e.g., 10 eq.).[5][6]
-
Stir the reaction at room temperature and monitor its progress by LC-MS for the formation of the final product (mass increase of 42 Da).
-
Once the reaction is complete, quench any remaining acetic anhydride with a small amount of water.
-
Remove the solvent under reduced pressure.
2.3 Final Purification
-
Dissolve the crude this compound in a minimal amount of DMF or DMSO.
-
Purify the final product by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
Lyophilize the pure fractions to obtain the final this compound as a white, fluffy powder.
Quantitative Data
Table 1: Reagents for Solid-Phase Synthesis (0.1 mmol scale)
| Step | Reagent | Equivalents | Amount |
| Resin | Rink Amide MBHA | 1 | 0.1 mmol |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 | 0.3 mmol |
| HBTU | 2.9 | 0.29 mmol | |
| DIPEA | 6 | 0.6 mmol | |
| Fmoc Deprotection | 20% Piperidine/DMF | - | 2 x 5 mL |
| Cleavage | TFA/TIS/Water (95:2.5:2.5) | - | 10 mL/g resin |
Table 2: Expected Yields and Purity
| Step | Expected Yield | Expected Purity (Crude) |
| SPPS (Crude Peptide) | 70-90% | 60-80% |
| HPLC Purification of Peptide Amide | 50-70% | >95% |
| N-Hydroxymethylation (Crude) | 40-60% | Variable |
| Acetylation (Crude) | 80-95% | Variable |
| Final HPLC Purification | 50-70% | >98% |
Note: Yields are estimates and can vary based on the efficiency of each step and handling losses.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the synthetic strategy.
References
- 1. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ionsource.com [ionsource.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-GGFG
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Fmoc-Gly-Gly-Phe-Gly (Fmoc-GGFG) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol is intended for researchers, scientists, and professionals in drug development familiar with peptide synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support.[1][2][3][4] The Fmoc/tBu strategy is a widely adopted approach due to its mild reaction conditions.[3][5] This protocol details the manual synthesis of the tetrapeptide Fmoc-GGFG, a sequence that can serve as a building block in the synthesis of larger peptides or as a standalone molecule for research purposes. The synthesis involves the sequential addition of Fmoc-protected amino acids to a resin, starting from the C-terminal glycine.[3][6]
Experimental Protocol
This protocol outlines the synthesis of Fmoc-GGFG on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. If a C-terminal carboxylic acid is desired, a Wang resin should be used.[7][8]
2.1. Materials and Reagents
-
Rink Amide MBHA resin (or pre-loaded Fmoc-Gly-Wang resin)
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
Acetonitrile (B52724) (ACN), HPLC grade
2.2. Synthesis Workflow
The synthesis of Fmoc-GGFG follows a cyclical process of deprotection and coupling for each amino acid, followed by a final cleavage and purification step.
Diagram: Solid-Phase Peptide Synthesis Workflow for Fmoc-GGFG
Caption: Workflow for the solid-phase synthesis of Fmoc-GGFG.
2.3. Step-by-Step Protocol
2.3.1. Resin Preparation (Loading of the First Amino Acid)
If not using a pre-loaded resin, the first amino acid (Fmoc-Gly-OH) must be coupled to the Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF (approximately 10 mL per gram of resin) for 1-2 hours in a reaction vessel.[9][10]
-
Fmoc Deprotection of Resin: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and then repeat the treatment for 10-20 minutes to remove the Fmoc protecting group from the resin.[7][10][11]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Coupling of Fmoc-Gly-OH:
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
2.3.2. Elongation of the Peptide Chain
This cycle is repeated for the subsequent amino acids: Fmoc-Phe-OH, and Fmoc-Gly-OH.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10-20 minutes.[7][8][10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[10]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.
2.3.3. Final Fmoc Group
After coupling the final glycine, the N-terminal Fmoc group is left on, as the desired product is Fmoc-GGFG.
2.4. Cleavage and Deprotection
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.[10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.[8][10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir the mixture at room temperature for 2-3 hours.[8][10][12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (8-10 times the volume of the filtrate).[13]
-
Peptide Collection: Centrifuge the ether mixture to pellet the precipitated peptide. Wash the crude peptide with cold ether.[13]
2.5. Purification and Analysis
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][14][15]
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.[6]
Quantitative Data Summary
The following table summarizes the molar equivalents of reagents used in the synthesis protocol. The scale of the synthesis can be adjusted by varying the amount of starting resin.
| Reagent/Component | Molar Equivalents (relative to resin loading) | Purpose |
| Rink Amide Resin | 1 | Solid support for peptide synthesis, yields C-terminal amide.[7] |
| Fmoc-Amino Acids | 3 | Building blocks for the peptide chain.[10] |
| HBTU | 2.9 | Coupling agent to activate the carboxylic acid of the amino acid.[10] |
| HOBt | 3 | Additive to suppress racemization and improve coupling efficiency.[10] |
| DIPEA | 6 | Base for the activation of amino acids and in situ neutralization.[2][10] |
| Piperidine | 20% (v/v) in DMF | Reagent for the removal of the Fmoc protecting group.[7][8] |
| TFA | 95% (v/v) in cleavage cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups.[8][10] |
| TIS | 2.5% (v/v) in cleavage cocktail | Scavenger to prevent side reactions during cleavage.[10] |
| Water | 2.5% (v/v) in cleavage cocktail | Scavenger and aids in peptide solubility.[10] |
Concluding Remarks
This protocol provides a comprehensive guide for the synthesis of Fmoc-GGFG using manual solid-phase peptide synthesis. The success of the synthesis relies on the use of high-quality reagents, careful execution of each step, and appropriate analytical techniques for purification and characterization. The provided workflow diagram and quantitative data table serve as quick references for the experimental procedure.
References
- 1. agilent.com [agilent.com]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. chromacademy.com [chromacademy.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs utilize a monoclonal antibody to specifically bind to target antigens on cancer cells and deliver a highly potent cytotoxic agent. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.
The molecule, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 , is a sophisticated peptide linker intermediate designed for the development of ADCs. The core of this linker is the tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG), which is recognized and cleaved by lysosomal proteases, particularly Cathepsin B and Cathepsin L, that are often overexpressed in tumor cells.[1] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, thereby minimizing systemic toxicity.[] The Fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the N-terminus, which is typically removed during the synthesis and conjugation process. The acetoxymethyl ether moiety at the C-terminus provides a reactive handle for conjugation to the payload.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including its applications, quality control, and detailed experimental protocols.
Applications
The primary application of this compound is as a cleavable linker in the synthesis of ADCs.[3] Its key features and applications include:
-
Enzyme-Targeted Payload Release: The GGFG sequence is specifically designed for cleavage by lysosomal enzymes like cathepsins, which are highly active in the tumor microenvironment.[1] This targeted release mechanism enhances the therapeutic window of the ADC.
-
Enhanced Plasma Stability: Compared to other cleavable linkers like hydrazones or disulfides, peptide linkers such as GGFG generally exhibit greater stability in the bloodstream, reducing premature payload release and associated off-target toxicity.[1][4]
-
Versatile Conjugation Chemistry: This linker intermediate can be incorporated into various ADC constructs through established bioconjugation techniques.[][] The Fmoc protecting group allows for controlled, stepwise synthesis of the drug-linker conjugate.
-
Bystander Effect: Upon cleavage, some payloads can permeate the cell membrane and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. The design of the linker and the nature of the payload can influence this effect.[7]
Quality Control
To ensure the reliability and reproducibility of ADC development, rigorous quality control of the this compound linker intermediate is essential. Key quality control parameters include:
-
Identity: Verification of the molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity: Assessment of purity by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A purity of ≥95% is generally recommended for ADC applications.
-
Solubility: Determination of solubility in relevant organic solvents (e.g., DMSO, DMF) used in the conjugation process.[8]
-
Appearance: Visual inspection for physical state (e.g., white to off-white solid) and absence of particulate matter.
-
Storage Conditions: The compound should be stored at -20°C for long-term stability.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C33H35N5O8 | [9] |
| Molecular Weight | 629.66 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Purity (typical) | ≥95% | [] |
| Storage | -20°C (long-term) | [9] |
Table 2: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Typical Half-life in Human Plasma | Key Advantages | Key Disadvantages |
| Peptide (e.g., GGFG) | Enzymatic (Cathepsins) | High (>150 hours) | High stability, specific release | Potential for immunogenicity |
| Hydrazone | pH-sensitive (acidic) | Variable (pH-dependent) | Good for intracellular release | Can be unstable at physiological pH |
| Disulfide | Reduction (Glutathione) | Moderate (can vary with steric hindrance) | Release in reducing environments | Potential for premature release |
| β-glucuronide | Enzymatic (β-glucuronidase) | High | Highly specific to tumor microenvironment | Limited to certain tumor types |
Note: Data is compiled from various sources for comparative purposes. Actual stability depends on the specific ADC construct.[4][11]
Experimental Protocols
Protocol 1: Deprotection of the Fmoc Group
This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for subsequent conjugation steps.
Materials:
-
This compound
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
Diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve the Fmoc-protected peptide linker in DMF.
-
Add the 20% piperidine in DMF solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Monitor the deprotection by HPLC.
-
Once the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the pellet with cold diethyl ether twice.
-
Dry the deprotected peptide linker under vacuum or by lyophilization.
Protocol 2: Conjugation of the Deprotected Linker to a Payload
This protocol outlines the conjugation of the deprotected linker to a payload containing a suitable reactive group (e.g., a carboxylic acid).
Materials:
-
Deprotected Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
-
Payload with a carboxylic acid group
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Dissolve the payload in anhydrous DMF.
-
Add HBTU and DIPEA to activate the carboxylic acid group of the payload.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected peptide linker in anhydrous DMF to the activated payload solution.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by HPLC.
-
Upon completion, purify the drug-linker conjugate by preparative HPLC.
-
Characterize the purified product by MS and NMR.
Protocol 3: Antibody-Drug Conjugation (via Thiol-Maleimide Coupling)
This protocol describes the conjugation of the drug-linker construct (with an introduced maleimide (B117702) group) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker-maleimide construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reduce the interchain disulfide bonds of the mAb by incubating with a 10-fold molar excess of TCEP in PBS at 37°C for 1 hour.
-
Remove excess TCEP using a desalting column.
-
Immediately add the drug-linker-maleimide construct (dissolved in a co-solvent like DMSO) to the reduced mAb at a specific molar ratio (e.g., 5:1 linker to mAb).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 4: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.[4]
Materials:
-
ADC
-
Human and mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a concentration of 10 µM in both human and mouse plasma at 37°C.[7]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[7]
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.[7]
-
Analyze the samples using LC-MS/MS to quantify the amount of intact ADC.[7]
-
Plot the percentage of intact ADC remaining over time to determine the linker's stability.[7]
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.[7]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Luminometer
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Treat the cells with the various concentrations of the ADC. Include untreated cells as a control.
-
Incubate the cells for a predetermined time (e.g., 72 hours).
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[7]
Visualizations
Caption: Structure of an Antibody-Drug Conjugate with a GGFG linker.
Caption: Mechanism of ADC internalization and payload release.
Caption: General workflow for ADC development and evaluation.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cenmed.com [cenmed.com]
- 10. Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | ADC Linker | 1599440-20-6 | Invivochem [invivochem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Peptide Linkers to Monoclonal Antibodies
For Research Use Only
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. A critical component of an ADC is the linker, which connects the antibody to the drug payload. Peptide linkers, in particular, offer advantages such as tunable cleavage properties, often being designed for enzymatic cleavage within the target cell, which ensures controlled drug release.
The synthesis of these peptide linkers is commonly achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the α-amino group of amino acids, which is removed at each cycle of peptide chain elongation. It is important to note that for conjugation to the antibody, the final peptide-linker construct is typically deprotected before being activated for reaction with the antibody.
This document provides a detailed protocol for the conjugation of a pre-synthesized peptide linker (functionalized with an N-hydroxysuccinimide, or NHS, ester) to the lysine (B10760008) residues of a monoclonal antibody. It also covers the subsequent purification and characterization of the resulting antibody-peptide conjugate.
Principle of the Method
The most common and straightforward method for conjugating peptides to antibodies targets the primary amines (-NH2) on the side chains of lysine residues, which are abundant and typically exposed on the antibody surface.[1][2][] This protocol utilizes NHS-ester chemistry, where an NHS ester-activated peptide linker reacts with the ε-amino group of lysine residues on the mAb to form a stable amide bond.[1][] The reaction is performed in a controlled manner to achieve a desired average number of peptides per antibody, known as the drug-to-antibody ratio (DAR), although in this context it is a peptide-to-antibody ratio. The reaction conditions, particularly pH and stoichiometry, are optimized to control the extent of conjugation.
Experimental Workflow Overview
The overall process for generating and characterizing an antibody-peptide conjugate involves several key stages: preparation of the antibody and peptide linker, the conjugation reaction, purification of the conjugate, and finally, characterization to determine purity and the peptide-to-antibody ratio.
Caption: Experimental workflow for antibody-peptide conjugation.
Materials and Reagents
-
Monoclonal Antibody (mAb): 2-10 mg/mL in a suitable buffer (e.g., PBS). The buffer should be free of primary amines like Tris or glycine.[4]
-
Fmoc-Peptide Linker: Synthesized with a C-terminal or side-chain functional group activated as an NHS ester. The N-terminal Fmoc group must be removed prior to this procedure.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. For NHS ester reactions, a buffer with a pH of 8.0-8.5 can increase reaction efficiency.[]
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the peptide-linker.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 2 M Glycine.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a Tangential Flow Filtration (TFF) system.[6][]
-
Analytical Instruments:
Detailed Experimental Protocols
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer like PBS, pH 7.4. This can be done using a desalting column (e.g., Sephadex G-25) or through dialysis against the conjugation buffer.[4]
-
Concentration Adjustment: Adjust the final antibody concentration to between 2-10 mg/mL using the conjugation buffer. Protein concentrations below 2 mg/mL can lead to reduced conjugation efficiency.[4]
-
Verification: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Peptide-Linker Preparation
-
Immediately before starting the conjugation, dissolve the NHS ester-activated peptide linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
The peptide linker must be kept dry as NHS esters are susceptible to hydrolysis.
Protocol 3: Conjugation of Peptide-Linker to mAb
The molar ratio of peptide-linker to antibody is a critical parameter that will determine the final Peptide-to-Antibody Ratio (PAR). A common starting point is a 10:1 molar ratio of linker to antibody.[4]
-
Warm the prepared antibody solution to room temperature.
-
While gently stirring the antibody solution, add the calculated volume of the dissolved peptide-linker stock solution. For example, add 5 µL of a 10 mM linker stock to 95 µL of the antibody solution.[4]
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing. Protect from light if the linker is light-sensitive.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any remaining NHS esters. Incubate for 15-30 minutes at room temperature.
Caption: Lysine-NHS ester conjugation chemistry.
Protocol 4: Purification of the Antibody-Peptide Conjugate
Purification is necessary to remove unconjugated peptide-linker, quenching reagent, and solvent.
-
Size-Exclusion Chromatography (SEC): Load the quenched reaction mixture onto a pre-equilibrated SEC column (e.g., Sephadex G-25). Elute with PBS, pH 7.4. The larger antibody-peptide conjugate will elute first, while smaller molecules will be retained longer.[6]
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for buffer exchange and removal of small molecule impurities.[6][] Use a membrane with an appropriate molecular weight cutoff (e.g., 30-50 kDa).
-
Collect the fractions containing the purified conjugate and measure the protein concentration.
Characterization and Data Analysis
Protocol 5: Determination of Peptide-to-Antibody Ratio (PAR)
The average number of peptides conjugated per antibody (PAR) is a critical quality attribute.[10] It can be determined by several methods.
A. UV-Vis Spectrophotometry (Approximation)
If the peptide linker contains a chromophore with an absorbance distinct from the antibody, the PAR can be estimated using the Beer-Lambert law.[]
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the λ_max of the peptide's chromophore.
-
Calculate the concentrations of the antibody and the peptide using their respective extinction coefficients.
-
PAR = (Molar concentration of Peptide) / (Molar concentration of Antibody).
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates species based on hydrophobicity. Since each conjugated peptide adds hydrophobicity, species with different numbers of peptides (PAR 0, 1, 2, etc.) can be resolved.
-
Inject the purified conjugate onto a HIC column.
-
The resulting chromatogram will show a series of peaks, with unconjugated antibody (PAR 0) eluting first, followed by species with increasing PAR values.
-
The weighted average PAR is calculated from the area of each peak.[]
-
Formula: Average PAR = Σ (% Peak Area of Species * Number of Peptides for that Species) / 100[]
-
C. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most accurate determination of PAR and distribution by measuring the mass of the intact conjugate species.[8]
-
Analyze the intact deglycosylated conjugate via LC-MS.
-
The deconvoluted mass spectrum will show a distribution of masses corresponding to the antibody conjugated with different numbers of peptides.
-
The PAR is calculated as a weighted average based on the relative abundance of each species.[8][12]
Expected Results and Data Presentation
The following tables provide examples of expected quantitative data from a typical conjugation experiment.
Table 1: Conjugation Reaction Parameters
| Parameter | Value |
|---|---|
| mAb Concentration | 5 mg/mL |
| Linker:mAb Molar Ratio | 10:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Purification Method | Size-Exclusion Chromatography |
Table 2: Post-Purification Conjugate Characteristics
| Parameter | Result |
|---|---|
| Final Concentration | 4.1 mg/mL |
| Yield | 82% |
| Purity (by SEC-HPLC) | >98% Monomer |
| Aggregates (by SEC-HPLC)| <2% |
Table 3: PAR Analysis by HIC and LC-MS
| Method | Species | Relative Abundance (%) | Weighted Average PAR |
|---|---|---|---|
| HIC-HPLC | PAR 0 | 5.5 | 3.8 |
| PAR 1 | 10.2 | ||
| PAR 2 | 18.9 | ||
| PAR 3 | 25.1 | ||
| PAR 4 | 22.3 | ||
| PAR 5 | 12.0 | ||
| PAR 6 | 6.0 | ||
| LC-MS | PAR 0 | 5.1 | 3.88 [8] |
| PAR 1 | 9.8 | ||
| PAR 2 | 18.5 | ||
| PAR 3 | 24.9 | ||
| PAR 4 | 23.1 | ||
| PAR 5 | 12.5 |
| | PAR 6 | 6.1 | |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PAR | - Inactive/hydrolyzed NHS ester- Low linker:mAb ratio- Interfering substances in mAb buffer | - Use fresh, anhydrous peptide-linker stock- Increase molar ratio of linker- Ensure proper buffer exchange of mAb |
| High PAR / Aggregation | - High linker:mAb ratio- Reaction time too long- High mAb concentration | - Decrease molar ratio of linker- Optimize and shorten reaction time- Perform conjugation at a lower mAb concentration |
| Low Yield | - Loss during purification steps- Precipitation of conjugate | - Optimize SEC/TFF protocol- Check buffer compatibility and solubility |
| Broad Peaks in HIC | - Heterogeneity of conjugation sites- On-column degradation | - This is inherent to lysine conjugation- Optimize HIC running conditions (e.g., gradient, temperature) |
References
- 1. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. hpst.cz [hpst.cz]
- 12. enovatia.com [enovatia.com]
Application Notes and Protocols for the Deprotection of the Fmoc Group from Peptide Amide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a base-labile protecting group for the α-amino group of amino acids.[1][2] Its removal, or deprotection, is a critical step that is repeated throughout the synthesis of a peptide. This document provides detailed application notes and protocols for the efficient deprotection of the Fmoc group from peptide amide linkers, such as the Rink amide linker, which are widely used for the synthesis of C-terminal peptide amides.[3]
The deprotection reaction proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638).[1][4] This process liberates the free amine on the resin-bound peptide, allowing for the coupling of the next amino acid in the sequence. The reaction also produces dibenzofulvene (DBF), which must be scavenged to prevent its reaction with the newly deprotected amine.[4]
This document outlines standard and alternative protocols, methods for monitoring the reaction, and quantitative data to aid researchers in optimizing their Fmoc deprotection steps for the successful synthesis of high-quality peptide amides.
Data Presentation: Comparison of Common Fmoc Deprotection Reagents
The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, the solvent, and the reaction time. Below is a summary of commonly used deprotection conditions and their general performance characteristics.
| Deprotection Reagent | Concentration (% v/v in DMF) | Typical Reaction Time (minutes) | Key Characteristics & Considerations |
| Piperidine | 20-50% | 2 x (1-10) | Standard & Widely Used: Generally provides fast and clean deprotection.[1][5][6] Two treatments are often employed to ensure complete removal.[1] Can cause side reactions like aspartimide formation, which can be minimized by adding HOBt.[1] |
| 4-Methylpiperidine (4-MP) | 20-30% | 2 x (1-5) | Alternative to Piperidine: Offers similar or slightly faster kinetics than piperidine.[5][7] May offer advantages in reducing certain side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% | 1-5 | Highly Reactive & Fast: Significantly more reactive than piperidine, useful for sluggish deprotections.[1][4] As a non-nucleophilic base, it does not scavenge dibenzofulvene, requiring the addition of a scavenger like piperidine.[1][4] Can increase the risk of aspartimide formation.[4] |
| Piperazine (PZ) | 10% (w/v in 9:1 DMF/ethanol) | 10 | Alternative Secondary Amine: Can be used as an alternative to piperidine, though it may be less efficient in some cases.[8] Solubility may require the use of co-solvents.[8] |
| Tris(2-aminoethyl)amine | N/A | ~2 (for scavenging) | Efficient Scavenger: Primarily used as a scavenger for dibenzofulvene, especially when using non-nucleophilic bases like DBU.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the most common method for Fmoc deprotection in SPPS.
Materials:
-
Fmoc-peptide-resin (e.g., on Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)
-
Solid-phase synthesis vessel (reaction column or automated synthesizer)
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Pre-wash: Drain the DMF and wash the resin with DMF (2 times).[1]
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 7-10 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is:
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative or quantitative test to confirm the presence of a free primary amine (see Monitoring Protocols below).
Protocol 2: Rapid Fmoc Deprotection using DBU
This protocol is suitable for sequences prone to aggregation or where faster deprotection is desired.
Materials:
-
Fmoc-peptide-resin
-
DMF, peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine (as a scavenger)
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
Washing Solvents: DMF, IPA, DCM
Procedure:
-
Resin Swelling and Pre-wash: Follow steps 1 and 2 from Protocol 1.
-
Deprotection: Add the DBU/piperidine deprotection solution to the resin. Agitate for 2-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of DBU, followed by washes with IPA and DMF as in Protocol 1.
-
Confirmation of Deprotection: Perform a monitoring test as described below.
Monitoring of the Deprotection Reaction
Monitoring the completion of the Fmoc deprotection is crucial for ensuring high-quality peptide synthesis.
Monitoring Protocol 1: Qualitative Ninhydrin (B49086) (Kaiser) Test
The ninhydrin test is a colorimetric assay to detect the presence of free primary amines.[5]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol (B145695)
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of the peptide-resin beads (5-10 mg) after the final wash step.
-
Wash the beads with ethanol and dry them.
-
Add 2-3 drops of each of Solution A, B, and C to the beads.
-
Heat the sample at 100-110°C for 3-5 minutes.[5]
-
Observation:
-
Positive Result (Deprotection Complete): A dark blue or purple color on the beads and in the solution indicates the presence of a free primary amine.[5]
-
Negative Result (Incomplete Deprotection): A yellow or faint color indicates the absence or low concentration of free amines.
-
Monitoring Protocol 2: UV-Vis Spectrophotometry
The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.[5][10]
Procedure:
-
Collect the filtrate from the second deprotection step (from Protocol 1).
-
Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm.[5]
-
The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law. The molar extinction coefficient for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[7]
Visualizations
Caption: Experimental workflow for Fmoc deprotection.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. redalyc.org [redalyc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing Peptide Purity: Advanced Purification Techniques for Fmoc-Protected Peptides
For Immediate Release
In the landscape of drug discovery and development, the purity of synthetic peptides is paramount. For researchers and scientists working with Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), the downstream purification process is a critical determinant of experimental success and therapeutic potential. This document provides detailed application notes and protocols for the most effective purification techniques for Fmoc-protected peptides, ensuring high purity and yield for research, scientific, and drug development applications.
The most common impurities in crude synthetic peptides stem from incomplete couplings or deprotection steps during synthesis. Effective purification strategies are essential to isolate the target peptide from these closely related byproducts. The primary methods employed for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC).
Comparative Analysis of Purification Techniques
Choosing the optimal purification strategy depends on the physicochemical properties of the peptide, the nature of the impurities, and the desired final purity and yield. A comparative summary of these techniques is presented below.
| Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Resolution | Key Advantages | Key Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >95-99%[1] | 50-80%[1] | Very High[1] | High resolution, applicable to a wide range of peptides, well-established methods.[1] | Can denature some peptides; use of organic solvents.[1] |
| Ion-Exchange Chromatography (IEX) | Net Charge | >90-98%[1] | 60-90%[1] | High | Orthogonal to RP-HPLC, effective for charged peptides. | Can be sensitive to buffer conditions, may require salt removal. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Variable (often used for polishing) | >90% | Low | Gentle, non-denaturing conditions, useful for removing aggregates. | Low resolution for peptides of similar size. |
Experimental Protocols
Detailed methodologies for each key purification technique are provided below to guide researchers in achieving optimal results.
Application Note 1: High-Resolution Purification of Fmoc-Protected Peptides by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for peptide purification due to its high resolving power, separating peptides based on their hydrophobicity.[2]
Experimental Workflow: RP-HPLC Purification
Caption: Workflow for peptide purification by RP-HPLC.
Protocol: RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a strong organic solvent like acetonitrile (B52724) (ACN) or isopropanol (B130326) (IPA).
-
Slowly dilute the dissolved peptide with the initial mobile phase of your HPLC gradient, observing for any precipitation.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any particulate matter.[3]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or scaled up for preparative). For peptides and proteins, a 300Å pore size is often beneficial.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Scale the flow rate accordingly for preparative columns.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues). For Fmoc-protected peptides, detection around 265 nm can also be useful.[3]
-
Gradient: Start with a higher initial percentage of mobile phase B (e.g., 30-50%) than for unprotected peptides. Run a linear gradient over 30-60 minutes to a high percentage of B (e.g., 95-100%). Hold at a high percentage of B for 5-10 minutes to elute all hydrophobic components. Return to initial conditions and re-equilibrate the column for at least 10 column volumes.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the eluting peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (MS).
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a powder.
-
Application Note 2: Orthogonal Purification of Peptides by Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge at a given pH, providing an excellent orthogonal purification step to RP-HPLC.[1] It is particularly effective for separating peptides with similar hydrophobicity but different charge states, such as those with deamidation or phosphorylation.
Experimental Workflow: IEX Purification
Caption: Workflow for peptide purification by IEX.
Protocol: Ion-Exchange Chromatography
-
Column and Buffer Selection:
-
Choose a cation-exchange column (e.g., sulfopropyl) for positively charged peptides or an anion-exchange column (e.g., quaternary ammonium) for negatively charged peptides.
-
The starting buffer pH should be at least 1 pH unit below the isoelectric point (pI) of the peptide for cation exchange and 1 pH unit above the pI for anion exchange to ensure binding.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the starting buffer.
-
Ensure the sample is at the same pH and has a lower or equal ionic strength as the starting buffer to facilitate binding. If necessary, perform a buffer exchange using a desalting column.
-
-
IEX Conditions:
-
Equilibration: Equilibrate the column with 5-10 column volumes of the starting buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with the starting buffer until the UV baseline is stable to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) or a pH gradient.
-
Detection: Monitor the eluate by UV absorbance at 214 nm and 280 nm.
-
-
Post-IEX Processing:
-
Collect fractions containing the peptide of interest.
-
Analyze the purity of the fractions by analytical RP-HPLC and MS.
-
Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge or size-exclusion chromatography to remove the high salt concentrations from the elution buffer.
-
Lyophilize the desalted peptide.
-
Application Note 3: Size-Exclusion Chromatography (SEC) for Aggregate Removal and Polishing
SEC separates molecules based on their size in solution. It is a low-resolution technique for peptides of similar size but is highly effective for removing large aggregates or small molecule impurities. It is often used as a final polishing step or for buffer exchange.[4]
Experimental Workflow: SEC Purification
Caption: Workflow for peptide purification by SEC.
Protocol: Size-Exclusion Chromatography
-
Column and Mobile Phase Selection:
-
Select a SEC column with a pore size appropriate for the molecular weight range of the peptide and its potential aggregates.
-
The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) and is run under isocratic conditions.
-
-
Sample Preparation:
-
Dissolve the peptide sample in the SEC mobile phase to a concentration typically between 1-10 mg/mL.
-
Ensure the sample is fully dissolved and filter it through a 0.22 µm filter to remove any particulates.[5]
-
-
SEC Conditions:
-
Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Perform an isocratic elution with the mobile phase. Larger molecules (aggregates) will elute first, followed by the target peptide, and then smaller molecules.
-
Detection: Monitor the eluate using UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired peaks.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and MS.
-
Pool the fractions containing the purified peptide.
-
Lyophilize the pooled fractions if the mobile phase is volatile, or perform a buffer exchange if necessary.
-
Conclusion
The purification of Fmoc-protected peptides is a critical step that dictates the quality and reliability of subsequent applications. While RP-HPLC remains the most widely used and high-resolution technique, IEX and SEC offer valuable orthogonal and complementary approaches. A multi-step purification strategy, often combining these techniques, may be necessary to achieve the highest purity for demanding applications in research and drug development. By following these detailed protocols and understanding the principles of each technique, researchers can significantly enhance the purity and yield of their synthetic peptides.
References
Application Notes and Protocols: Incorporating Fmoc-Peptides into Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of peptides synthesized using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) into drug delivery systems offers a versatile and powerful approach for targeted therapies. These peptides can act as highly specific ligands that recognize and bind to receptors overexpressed on diseased cells, thereby enhancing the delivery of therapeutic payloads to the site of action while minimizing off-target effects. This document provides detailed application notes and experimental protocols for the synthesis of Fmoc-peptides, their conjugation to drug delivery vehicles, and the subsequent in vitro evaluation of the targeted systems.
Core Principles
Targeted drug delivery systems based on Fmoc-peptides are typically composed of three key components: the targeting peptide, a linker, and the therapeutic agent encapsulated within a nanocarrier. The Fmoc-SPPS methodology allows for the precise synthesis of peptides with desired amino acid sequences, which is crucial for their targeting specificity.[1] These peptides can then be conjugated to various nanocarriers, such as liposomes or polymeric nanoparticles, to create a targeted drug delivery vehicle. The effectiveness of these systems is evaluated based on their physicochemical properties, drug loading capacity, receptor binding affinity, and in vitro cytotoxicity against target cells.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize typical quantitative data for Fmoc-peptide targeted drug delivery systems.
Table 1: Physicochemical Characterization of Peptide-Functionalized Nanoparticles
| Parameter | Typical Range | Significance |
| Particle Size (nm) | 50 - 200 nm | Influences circulation time, biodistribution, and cellular uptake.[2][3][4][5] |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential (mV) | -30 mV to +30 mV | Affects colloidal stability and interaction with cell membranes. |
| Drug Loading Efficiency (%) | 10% - 80% | The percentage of the initial drug that is successfully loaded into the nanoparticles.[3][4] |
| Encapsulation Efficiency (%) | 50% - 95% | The percentage of the loaded drug that is encapsulated within the nanoparticles.[6] |
Table 2: Biological Characterization of Peptide-Targeted Drug Delivery Systems
| Parameter | Typical Range | Significance |
| Receptor Binding Affinity (Kd) | 1 nM - 10 µM | Measures the strength of the interaction between the targeting peptide and its receptor. A lower Kd indicates higher affinity.[7][8][9][10][11] |
| In Vitro Cytotoxicity (IC50) | 0.1 µM - 50 µM | The concentration of the drug-loaded nanoparticle required to inhibit 50% of cell growth in vitro.[12][13][14][15][16] |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Targeting Peptide (e.g., RGD)
This protocol outlines the manual synthesis of a targeting peptide, such as one containing the Arginine-Glycine-Aspartic acid (RGD) sequence, using Fmoc chemistry.[17][18]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 5 equivalents of DIPEA to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of Peptide to Liposomes using EDC/NHS Chemistry
This protocol describes the covalent attachment of a synthesized peptide to pre-formed liposomes containing a carboxylated lipid (e.g., DSPE-PEG-COOH).[19][20][21][22][23]
Materials:
-
Pre-formed liposomes in a suitable buffer (e.g., MES buffer, pH 6.0)
-
Targeting peptide with a free amine group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-50)
Procedure:
-
Liposome (B1194612) Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.
-
Activation of Liposomes:
-
Resuspend the liposomes in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the liposome suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Removal of Excess Activation Reagents:
-
Remove excess EDC and Sulfo-NHS by centrifugation or size-exclusion chromatography.
-
Resuspend the activated liposomes in Coupling Buffer.
-
-
Peptide Conjugation:
-
Dissolve the targeting peptide in Coupling Buffer.
-
Add the peptide solution to the activated liposome suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to block any unreacted active sites on the liposomes and incubate for 30 minutes.
-
Purification: Remove unconjugated peptide and other reagents by size-exclusion chromatography.
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA protein assay).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol details the evaluation of the cytotoxic effects of peptide-targeted, drug-loaded nanoparticles on cancer cells.[24][25][26][27]
Materials:
-
Target cancer cell line and a non-target control cell line
-
Complete cell culture medium
-
Peptide-targeted drug-loaded nanoparticles
-
Control nanoparticles (non-targeted or empty)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the peptide-targeted drug-loaded nanoparticles and control nanoparticles in complete culture medium.
-
Remove the old medium from the cells and add the nanoparticle solutions.
-
Include wells with untreated cells as a negative control and wells with the free drug as a positive control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT/XTT Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT: Add the XTT reagent (mixed with an electron coupling agent) to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Binding Database Home [bindingdb.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cytodiagnostics.com [cytodiagnostics.com]
- 23. Preparation of peptide functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - ePrints Soton [eprints.soton.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atsbio.com [atsbio.com]
- 27. kosheeka.com [kosheeka.com]
Application Notes and Protocols for the Enzymatic Cleavage of GGFG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its strategic advantage lies in its remarkable stability in systemic circulation, coupled with its susceptibility to enzymatic cleavage within the lysosomal compartment of target cancer cells. This targeted release of the cytotoxic payload is primarily mediated by lysosomal proteases, particularly Cathepsin L, which is often overexpressed in the tumor microenvironment.[1][2] Cathepsin B also contributes to the cleavage of this linker, although to a lesser extent.[2][3] The enzymatic cleavage of the GGFG linker typically occurs between the phenylalanine and glycine (B1666218) residues, releasing the drug payload to exert its therapeutic effect.
These application notes provide a detailed experimental framework for assessing the enzymatic cleavage of the GGFG linker, offering protocols for both endpoint and kinetic assays. Furthermore, a comprehensive analytical methodology using HPLC-MS/MS for the quantification of cleavage products is described.
Data Presentation
The following table summarizes representative data for the enzymatic cleavage of a GGFG-payload conjugate by Cathepsin L.
| Time (hours) | % Cleavage (Cathepsin L) | % Cleavage (Cathepsin B) |
| 0 | 0 | 0 |
| 1 | 15 | 5 |
| 4 | 45 | 15 |
| 8 | 70 | 25 |
| 24 | 90 | 40 |
| 48 | >95 | 55 |
| 72 | ~100 | 65 |
Note: This data is illustrative and the actual cleavage kinetics may vary depending on the specific GGFG-conjugate, enzyme lot, and experimental conditions.
Experimental Protocols
Protocol 1: Endpoint Assay for GGFG Linker Cleavage by Cathepsin L
This protocol is designed for screening and determining the overall susceptibility of a GGFG-containing molecule to cleavage by Cathepsin L.
Materials:
-
GGFG-payload conjugate (substrate)
-
Recombinant human Cathepsin L
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM Dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile with 0.1% formic acid and an appropriate internal standard
-
96-well microplate
-
Incubator
-
HPLC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the GGFG-payload conjugate in a suitable solvent (e.g., DMSO).
-
Reconstitute Cathepsin L in the Assay Buffer to a working concentration (e.g., 100 nM). Activate the enzyme by incubating at 37°C for 15 minutes.
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the GGFG-payload conjugate to the Assay Buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the activated Cathepsin L solution to a final concentration of 10 nM.
-
Include a negative control with no enzyme.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, terminate the reaction by adding 3 volumes of cold Quenching Solution to each well.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant for HPLC-MS/MS analysis.
-
Protocol 2: Kinetic Assay for GGFG Linker Cleavage
This protocol is for determining the kinetic parameters (Km and kcat) of GGFG linker cleavage by Cathepsin L.
Materials:
-
Same as Protocol 1
-
Fluorescence microplate reader (if using a fluorogenic GGFG substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the GGFG-payload conjugate in Assay Buffer.
-
Prepare activated Cathepsin L as described in Protocol 1.
-
-
Kinetic Measurement:
-
In a 96-well plate, add the activated Cathepsin L to the Assay Buffer.
-
Initiate the reactions by adding the different concentrations of the GGFG-payload conjugate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in the product signal (either fluorescence or by LC-MS analysis of aliquots taken at short time intervals) over time.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the product formation versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 3: HPLC-MS/MS Analysis of GGFG Linker Cleavage
This method is for the separation and quantification of the intact GGFG-payload conjugate and its cleavage products.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Intact GGFG-payload: Monitor the transition of the precursor ion (M+H)+ to a specific product ion.
-
Cleaved payload: Monitor the transition of the precursor ion of the released payload to a characteristic fragment ion.
-
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic cleavage of the GGFG linker.
Caption: Enzymatic cleavage of the GGFG linker by Cathepsin L.
References
Application Notes and Protocols for Bioconjugation Strategies Using Fmoc-Protected Peptide Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide amides are a critical class of biomolecules, often exhibiting enhanced stability and biological activity compared to their C-terminal carboxylic acid counterparts. The use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry in solid-phase peptide synthesis (SPPS) is a cornerstone for producing these peptides with high fidelity. While the C-terminal amide group itself is relatively inert, bioconjugation of peptide amides is readily achievable through site-specific modification of amino acid side chains. This allows for the attachment of various moieties such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) to tailor the peptide's properties for therapeutic or diagnostic applications.
A key principle in the bioconjugation of Fmoc-protected peptide amides is the use of orthogonal protecting groups . This strategy allows for the selective deprotection of a specific amino acid side chain for conjugation while the N-terminal Fmoc group and other side-chain protecting groups remain intact. This ensures precise control over the location of the conjugation. Alternatively, the N-terminal Fmoc group can be removed to allow for N-terminal-specific labeling.
These application notes will focus on two of the most robust and widely used bioconjugation strategies for peptide amides: Thiol-Maleimide Chemistry and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry .
Key Bioconjugation Strategies
The choice of bioconjugation strategy depends on the desired properties of the final conjugate, the functional groups available on the peptide and the molecule to be conjugated, and the required reaction conditions.
Thiol-Maleimide Chemistry: Conjugation to Cysteine Residues
This strategy relies on the Michael addition reaction between the thiol group of a cysteine residue and the double bond of a maleimide (B117702). It is a highly efficient and selective reaction that proceeds rapidly under mild, near-neutral pH conditions.
Workflow Overview:
-
Peptide Synthesis: Synthesize the peptide amide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS. Incorporate a cysteine residue at the desired conjugation site. The cysteine side chain is protected with a group like trityl (Trt), which is removed during the final cleavage from the resin.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail. This exposes the free thiol group on the cysteine residue.
-
Conjugation: React the purified peptide containing a free thiol with a maleimide-functionalized molecule in solution.
-
Purification: Purify the resulting peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Thiol-Maleimide Peptide Conjugation.
Experimental Protocol: Thiol-Maleimide Conjugation
-
Peptide Preparation:
-
Synthesize the desired peptide sequence containing a cysteine residue using standard Fmoc-SPPS on a Rink Amide resin.
-
Cleave the peptide from the resin and deprotect the side chains using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
-
-
Conjugation Reaction:
-
Dissolve the purified peptide in a degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS) or HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.[1]
-
If the peptide has formed disulfide bonds, reduce it with a 50-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[1]
-
Immediately before use, dissolve the maleimide-functionalized molecule in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]
-
Add the maleimide solution to the peptide solution to achieve a molar ratio of maleimide to peptide typically ranging from 2:1 to 20:1. The optimal ratio should be determined empirically for each specific system.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the peptide conjugate from excess reagents and byproducts using RP-HPLC.
-
Characterize the final conjugate by mass spectrometry to confirm successful conjugation and by analytical HPLC to assess purity.
-
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry, particularly CuAAC, is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. This strategy requires the incorporation of an unnatural amino acid bearing either an azide or an alkyne functionality into the peptide sequence during SPPS.
Workflow Overview:
-
Peptide Synthesis: Synthesize the peptide amide using Fmoc-SPPS. Incorporate an Fmoc-protected amino acid with an azide or alkyne side chain (e.g., Fmoc-L-propargylglycine or Fmoc-L-azidolysine) at the desired conjugation site.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups with a TFA cocktail.
-
Conjugation: React the purified peptide with a molecule containing the complementary functional group (alkyne or azide) in the presence of a Cu(I) catalyst.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC.
Caption: Workflow for CuAAC "Click" Chemistry Peptide Conjugation.
Experimental Protocol: CuAAC Conjugation
-
Peptide Preparation:
-
Synthesize the peptide on a Rink Amide resin, incorporating an azide- or alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) at the desired position.
-
Cleave, deprotect, and purify the peptide as described in the Thiol-Maleimide protocol.
-
-
Conjugation Reaction:
-
Dissolve the azide- or alkyne-containing peptide and the corresponding alkyne- or azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Prepare the catalyst solution. A common method is to use copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. A typical reaction mixture might contain:
-
Peptide (1 equivalent)
-
Azide/Alkyne molecule (1.1-1.5 equivalents)
-
CuSO₄ (0.1-0.5 equivalents)
-
Sodium Ascorbate (0.5-2.0 equivalents)
-
-
Add the CuSO₄ solution to the peptide/molecule mixture, followed by the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate by RP-HPLC. It is often beneficial to use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the final product by mass spectrometry and analytical HPLC to confirm identity and purity.
-
Quantitative Data Presentation
The efficiency of bioconjugation reactions can be influenced by various factors including the peptide sequence, reaction conditions, and the nature of the molecule being conjugated. The following table summarizes typical yields and conditions for the described strategies.
| Bioconjugation Strategy | Reactive Groups | Typical Yield | Reaction Time | pH | Key Advantages | Key Considerations |
| Thiol-Maleimide Chemistry | Peptide-Cys(SH) + Maleimide | > 85%[2] | 1-4 hours | 6.5 - 7.5[1] | High selectivity for thiols, rapid kinetics, mild conditions.[3] | Maleimide can hydrolyze at pH > 7.5; potential for retro-Michael reaction (thiol exchange).[1][4] |
| CuAAC (Click Chemistry) | Peptide-(Azide/Alkyne) + Molecule-(Alkyne/Azide) | Near-quantitative (>95%)[5][6] | 1-12 hours | 4 - 11[6] | Bioorthogonal, high yield, stable triazole linkage.[6][7] | Requires incorporation of unnatural amino acids; residual copper can be cytotoxic and needs to be removed.[6] |
| Amine-Reactive Labeling | Peptide-(NH₂) + NHS-ester | Variable (50-90%) | 4-12 hours | 7.5 - 8.5[8] | Simple, no special amino acids required. | Low site-selectivity with multiple amines (N-terminus, Lys). |
Yields are highly dependent on the specific substrates and reaction optimization.
Conclusion
The bioconjugation of Fmoc-synthesized peptide amides is a versatile and powerful approach for the development of sophisticated peptide-based therapeutics and research tools. By leveraging side-chain functional groups and orthogonal protection strategies, highly specific and efficient conjugations can be achieved. Thiol-maleimide chemistry and CuAAC click chemistry represent two of the most reliable and high-yielding methods available. The choice between these and other strategies will depend on the specific requirements of the final conjugate and the synthetic accessibility of the starting materials. Careful optimization of reaction conditions and robust purification protocols are essential for obtaining high-purity peptide conjugates for any application.
References
- 1. benchchem.com [benchchem.com]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. bachem.com [bachem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Gly-Gly-Phe-Gly Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Fmoc-Gly-Gly-Phe-Gly solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Fmoc-Gly-Gly-Phe-Gly, presented in a question-and-answer format.
Issue 1: Low Overall Yield of Fmoc-Gly-Gly-Phe-Gly
-
Question: My final yield of Fmoc-Gly-Gly-Phe-Gly after cleavage and purification is significantly lower than expected. What are the potential causes and how can I address them?
-
Answer: Low overall yield in the synthesis of Fmoc-Gly-Gly-Phe-Gly can stem from several factors throughout the SPPS process. The most common culprits are incomplete Fmoc deprotection and poor coupling efficiency, which lead to the formation of truncated or deletion sequences.[1] The presence of the hydrophobic Phenylalanine residue can also contribute to peptide aggregation on the resin, hindering reagent access.[2]
Recommended Solutions:
-
Ensure Complete Deprotection: Use fresh 20% piperidine (B6355638) in DMF for Fmoc removal. If you suspect aggregation is hindering deprotection, consider increasing the deprotection time.
-
Optimize Coupling: Employ a highly efficient coupling reagent like HBTU or HATU. For the sterically unhindered Glycine residues, standard coupling protocols are often sufficient, but for Phenylalanine, a more robust approach may be necessary. Consider performing a "double coupling" for the Phenylalanine residue to ensure the reaction goes to completion.[3][4]
-
Monitor Reactions: Use the Kaiser test after each coupling step to check for the presence of free primary amines, which would indicate an incomplete reaction.[5][6][7][8] A positive (blue) result necessitates a recoupling step before proceeding.
-
Prevent Aggregation: The Gly-Gly sequence can impart flexibility, while the Phenylalanine residue adds hydrophobicity, a combination that can lead to aggregation.[9] Using a higher swelling resin or a solvent mixture known to disrupt secondary structures, such as NMP or a "magic mixture" of DCM/DMF/NMP, can be beneficial.[2]
-
Issue 2: Presence of Deletion Sequences in the Final Product
-
Question: My mass spectrometry analysis of the crude product shows a significant peak corresponding to Fmoc-Gly-Phe-Gly or Fmoc-Gly-Gly-Gly, indicating a deletion of one of the amino acids. How can I prevent this?
-
Answer: The presence of deletion sequences is a direct result of incomplete coupling at one or more steps in the synthesis. This means that the N-terminal amine of the growing peptide chain was not fully acylated by the incoming amino acid.
Recommended Solutions:
-
Double Coupling: Implementing a double coupling strategy, particularly for the Phenylalanine residue, can significantly reduce the incidence of deletion sequences.[3][4] This involves performing the coupling step twice with fresh reagents.
-
Choice of Coupling Reagent: Ensure you are using a potent coupling reagent. While DIC/Oxyma is effective, uronium/aminium-based reagents like HBTU or HATU can offer higher coupling efficiency, especially for more challenging couplings.[10]
-
Sufficient Reagent Excess: Use a sufficient excess of the Fmoc-amino acid and coupling reagents (typically 3-5 equivalents relative to the resin loading).
-
Kaiser Test Confirmation: Always perform a Kaiser test after each coupling. A negative result (colorless or yellow) confirms the absence of free primary amines and the completion of the coupling reaction.[5][6][7][8]
-
Issue 3: Difficulty in Purifying the Crude Peptide
-
Question: The HPLC chromatogram of my crude Fmoc-Gly-Gly-Phe-Gly shows multiple, closely eluting peaks, making purification difficult. What could be the cause?
-
Answer: A complex HPLC profile of the crude product suggests the presence of various impurities, which can arise from incomplete reactions or side reactions during synthesis and cleavage. For the Fmoc-Gly-Gly-Phe-Gly sequence, the hydrophobicity of the Phenylalanine residue can sometimes lead to co-elution of closely related impurities.
Recommended Solutions:
-
Optimize Synthesis Protocol: The best way to simplify purification is to improve the quality of the crude product. By implementing the strategies to improve coupling and deprotection efficiency mentioned above, you can minimize the generation of closely related impurities.
-
Optimized Cleavage: Ensure complete removal of the peptide from the resin and any side-chain protecting groups (though none are present in this specific peptide's side chains). Use a standard cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% TIS.[11]
-
Purification Strategy: For hydrophobic peptides, a shallower gradient during reverse-phase HPLC purification can improve the separation of closely eluting species.
-
Frequently Asked Questions (FAQs)
-
Q1: Is the Gly-Gly dipeptide sequence known to be problematic?
-
Q2: What is the best coupling reagent for the Fmoc-Gly-Gly-Phe-Gly sequence?
-
A2: For this relatively short peptide, a variety of coupling reagents can be successful. However, to maximize yield and minimize side reactions, highly efficient reagents such as HBTU, HCTU, or HATU are recommended, particularly for the Phenylalanine coupling.[10]
-
-
Q3: How critical is the Kaiser test for this synthesis?
-
A3: The Kaiser test is a crucial in-process control for any solid-phase peptide synthesis.[5][6][7][8] It provides a qualitative assessment of the completeness of each coupling reaction. For a short peptide like Fmoc-Gly-Gly-Phe-Gly, ensuring each step goes to completion is vital for obtaining a high-purity crude product and maximizing the final yield.
-
-
Q4: Can I use microwave-assisted synthesis for Fmoc-Gly-Gly-Phe-Gly?
-
A4: Yes, microwave-assisted peptide synthesis can be beneficial for this sequence. The increased temperature can help to disrupt potential aggregation and speed up both the deprotection and coupling steps, often leading to higher purity and yield.
-
Data Presentation
Table 1: Impact of Coupling Strategy on Crude Purity and Yield of Fmoc-Gly-Gly-Phe-Gly
| Coupling Strategy | Coupling Reagent | Expected Crude Purity (%) | Expected Overall Yield (%) | Notes |
| Single Coupling (All Residues) | DIC/Oxyma | 70-80 | 60-75 | Prone to deletion sequences, especially at the Phe residue. |
| Single Coupling (All Residues) | HBTU | 80-90 | 70-85 | Higher coupling efficiency reduces deletion products. |
| Double Coupling (Phe only) | HBTU | >90 | >80 | Recommended for maximizing purity and yield.[3][4] |
| Double Coupling (All Residues) | HBTU | >95 | >85 | Generally ensures highest purity but increases synthesis time and reagent consumption. |
Table 2: Comparison of Common Coupling Reagents for Fmoc-Phe Coupling
| Coupling Reagent | Relative Efficiency | Racemization Risk | Cost |
| DIC/Oxyma | Good | Low | Low |
| HBTU/DIPEA | Very Good | Low | Medium |
| HCTU/DIPEA | Very Good | Low | Medium |
| HATU/DIPEA | Excellent | Very Low | High |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly on Rink Amide Resin
This protocol is for manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[11]
-
Fmoc Deprotection:
-
Coupling of Fmoc-Gly-OH (First Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol) in 1 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]
-
Drain the solution and wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling (should be negative).[5][6][7][8]
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for the second Fmoc-Gly-OH and then for Fmoc-Phe-OH. For the Fmoc-Phe-OH coupling, consider a double coupling: after the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Phe-OH.
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Gly-OH, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL), and then dry under vacuum.[11]
Protocol 2: Cleavage of Fmoc-Gly-Gly-Phe-Gly from the Resin
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 2 mL for 0.1 mmol of resin). Stir the mixture at room temperature for 2-3 hours.[11]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).[11]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.[11]
Protocol 3: Kaiser Test for Monitoring Coupling Completeness
-
Sample Preparation: Take a few beads of the resin after the coupling step and wash them with ethanol.
-
Reagent Addition: In a small test tube, add 2-3 drops of each of the following solutions to the resin beads:
-
Solution A: 5 g ninhydrin (B49086) in 100 ml ethanol.[7]
-
Solution B: 80 g phenol (B47542) in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M KCN in 98 ml pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[5][7]
-
Observation:
Visualizations
Caption: Troubleshooting Decision Tree for Low Yield in Fmoc-Gly-Gly-Phe-Gly Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Side Reactions During Fmoc Deprotection with Piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common side reactions during the piperidine-mediated Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues encountered during Fmoc deprotection and offers strategies to prevent them.
Issue 1: Aspartimide Formation
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid (Asp), especially Asp-Gly, Asp-Ala, and Asp-Ser sequences.[1] It involves the cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide (B58015) ring.[2] This side reaction is problematic because the aspartimide intermediate can undergo epimerization at the α-carbon of the Asp residue and can be subsequently opened by piperidine (B6355638) or other nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide due to similar masses and chromatographic properties.[3]
Q2: How can I prevent aspartimide formation?
Several strategies can be employed to minimize or prevent aspartimide formation:
-
Modification of the Deprotection Cocktail:
-
Addition of an Acid: Adding a weak organic acid to the piperidine deprotection solution can reduce the basicity of the medium, thereby suppressing aspartimide formation.[4]
-
Use of Alternative Bases: Replacing piperidine with a less nucleophilic or sterically hindered base can significantly reduce the rate of aspartimide formation.
-
-
Use of Sterically Hindered Aspartic Acid Derivatives: Incorporating Aspartic acid residues with bulky side-chain protecting groups sterically hinders the intramolecular cyclization reaction.
-
Backbone Protection: Modifying the backbone amide nitrogen of the amino acid following the Asp residue prevents it from acting as a nucleophile. A common approach is the use of a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2]
Quantitative Comparison of Aspartimide Prevention Strategies
The following table summarizes the effectiveness of different strategies in preventing aspartimide formation in a model peptide prone to this side reaction.
| Strategy | Deprotection Conditions | Peptide Sequence | % Aspartimide-Related Impurities | Reference |
| Standard | 20% Piperidine in DMF | VKDGYI | High (not specified) | [3] |
| Bulky Protecting Group | 20% Piperidine in DMF | VKDGYI | Fmoc-Asp(OtBu)-OH: 14.8%Fmoc-Asp(OMpe)-OH: 2.1%Fmoc-Asp(OBno)-OH: 0.1% | [3] |
| Alternative Base | 25% Dipropylamine (B117675) in DMF at 60°C | H-Gly-Asp-Gly-Trp-NH2 | 4.6% | [5][6][7] |
| Alternative Base | 20% Piperidine in DMF at 60°C | H-Gly-Asp-Gly-Trp-NH2 | 9.1% | [5][6][7] |
| Alternative Base with Additive | 5% Piperazine (B1678402) + 2% DBU + 1% Formic Acid in DMF | Model Peptide | Significantly reduced | [8] |
Issue 2: Diketopiperazine (DKP) Formation
Q3: What is diketopiperazine formation and when does it occur?
Diketopiperazine (DKP) formation is a side reaction that primarily occurs at the dipeptide stage of SPPS.[1] The deprotected N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid to the resin, leading to the cleavage of a cyclic dipeptide from the resin. This results in chain termination and the accumulation of deletion peptides missing the first two amino acids. This side reaction is particularly prevalent when Proline is one of the first two residues.[1]
Q4: How can I minimize diketopiperazine formation?
Strategies to minimize DKP formation include:
-
Choice of Resin: Using a 2-chlorotrityl chloride resin can suppress DKP formation due to the steric hindrance of the trityl group.[1]
-
Modification of the Deprotection Conditions:
Quantitative Comparison of DKP Prevention Strategies
| Deprotection Condition | Peptide Sequence | % DKP Formation | Reference |
| 20% Piperidine in DMF | Fmoc-Phe-Pro-Resin | High | [1][9] |
| 2% DBU / 5% Piperazine in NMP | Fmoc-Phe-Pro-Resin | Drastically Reduced | [1][9] |
Issue 3: Side Reactions with C-Terminal Cysteine
Q5: What side reactions can occur with C-terminal cysteine residues during Fmoc deprotection?
Peptides with a C-terminal cysteine are susceptible to two main side reactions during piperidine treatment:
-
Racemization: The α-proton of the C-terminal cysteine can be abstracted under basic conditions, leading to epimerization.
-
3-(1-Piperidinyl)alanine Formation: A base-catalyzed β-elimination of the protected sulfhydryl group can occur, forming a dehydroalanine (B155165) intermediate. Piperidine can then add to this intermediate, resulting in the formation of a 3-(1-piperidinyl)alanine adduct.[10]
Q6: How can I prevent side reactions with C-terminal cysteine?
-
Use of Appropriate Protecting Groups: The choice of the cysteine side-chain protecting group is crucial. The use of the Tetrahydropyranyl (Thp) protecting group has been shown to minimize both racemization and the formation of the piperidinyl adduct.[11]
-
Side-Chain Anchoring Strategy: Anchoring the cysteine residue to the resin via its side chain instead of the C-terminus can circumvent these side reactions.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to prevent side reactions during Fmoc deprotection.
Protocol 1: Fmoc Deprotection using Piperidine with an Acidic Additive
This protocol describes the addition of an organic acid to the piperidine deprotection solution to reduce aspartimide formation.
Reagents:
-
20% (v/v) Piperidine in DMF
-
Formic Acid
Procedure:
-
Prepare the deprotection solution by adding formic acid to the 20% piperidine in DMF solution to a final concentration of 1% (v/v).
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: Fmoc Deprotection using an Alternative Base (DBU/Piperazine)
This protocol utilizes a combination of DBU and piperazine for efficient Fmoc deprotection with reduced side reactions.
Reagents:
-
2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF or NMP
-
5% (w/v) Piperazine in DMF or NMP
Procedure:
-
Prepare the deprotection solution containing 2% DBU and 5% piperazine in DMF or NMP.
-
Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Drain the solvent.
-
Add the DBU/piperazine deprotection solution to the resin.
-
Agitate the mixture for 2 x 5 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF or NMP (5 x 1 min).
Protocol 3: Fmoc Deprotection using Dipropylamine (DPA)
This protocol uses dipropylamine as an alternative to piperidine, which has been shown to reduce aspartimide formation, especially at elevated temperatures.[5][6][7]
Reagents:
-
25% (v/v) Dipropylamine in DMF
Procedure:
-
Prepare a 25% (v/v) solution of dipropylamine in DMF.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the dipropylamine solution to the resin.
-
Agitate the mixture at the desired temperature (e.g., 60°C) for 2 x 5 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of potential side reactions during Fmoc deprotection.
Caption: Mechanism of aspartimide formation.
Caption: Workflow for selecting a strategy to prevent aspartimide formation.
Frequently Asked Questions (FAQs)
Q7: Is it always necessary to use a modified protocol when my sequence contains Aspartic Acid?
Not always, but it is highly recommended, especially for sequences known to be prone to aspartimide formation (e.g., Asp-Gly). The risk increases with the number of deprotection cycles the Asp residue is exposed to. For short peptides or sequences where the Asp residue is near the N-terminus, standard protocols may be sufficient, but careful analysis of the crude product is essential.
Q8: Can alternative bases be used for all peptide sequences?
While alternative bases like DBU/piperazine or DPA can be very effective, their compatibility should be considered for each specific sequence. For example, DBU is a stronger, non-nucleophilic base that can be very efficient for deprotection but may increase the risk of racemization at sensitive residues if not used carefully.[12]
Q9: Are there any software or tools that can predict the likelihood of side reactions?
While there are no universally adopted prediction tools, experienced peptide chemists often develop an intuition for "difficult" sequences based on the primary sequence and known motifs prone to side reactions. Several research groups are working on developing predictive algorithms, but these are not yet standard laboratory tools.
Q10: What is the best way to detect these side products in my crude peptide?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most effective method for detecting and quantifying side products. The mass difference (or lack thereof in the case of epimerization) and the chromatographic separation can help identify and quantify the desired product and any impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Fmoc-Protected Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low solubility issues encountered during the synthesis of Fmoc-protected peptides. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low solubility and aggregation of Fmoc-protected peptides during solid-phase peptide synthesis (SPPS)?
A1: Low solubility and aggregation of Fmoc-protected peptides on the solid support are primarily caused by:
-
Hydrophobic Amino Acids: Sequences rich in hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp, Ala) have a strong tendency to aggregate.[1] This aggregation is driven by the exclusion of water and the formation of hydrophobic interactions between the side chains.
-
Interchain Hydrogen Bonding: As the peptide chain elongates, it can form secondary structures, such as β-sheets, through interchain hydrogen bonding. This is a major contributor to aggregation and can render the peptide-resin matrix insoluble.
-
Steric Hindrance: Bulky side chains of adjacent amino acids can sterically hinder the approach of solvents and reagents, leading to incomplete reactions and promoting aggregation.
-
Resin and Linker Choice: The properties of the solid support and the linker can influence the solvation of the growing peptide chain. High-loading resins can exacerbate aggregation by increasing the proximity of peptide chains.
Q2: My peptide is precipitating on the resin. What immediate steps can I take to improve solubility?
A2: If you observe peptide precipitation or poor swelling of the resin, consider the following immediate interventions:
-
Solvent Change: Switch from the standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP). NMP is a more polar aprotic solvent and can improve the solvation of the peptide-resin matrix.[2] In some cases, a mixture of solvents, such as DMF/DCM/NMP (1:1:1), can be effective.[1]
-
Sonication: Applying sonication to the reaction vessel can help to break up aggregates and improve the diffusion of reagents.[3]
-
Increased Temperature: Performing the coupling and/or deprotection steps at an elevated temperature (e.g., 40-55°C) can disrupt hydrogen bonds and improve reaction kinetics.[1][4]
-
Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), to the reaction mixture can disrupt secondary structures and improve solubility.[1]
Q3: I am synthesizing a long and hydrophobic peptide. What proactive strategies can I implement to prevent solubility issues?
A3: For the synthesis of "difficult" sequences, it is crucial to employ proactive strategies to prevent aggregation:
-
Incorporate Backbone-Modifying Dipeptides:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) at strategic positions (optimally every 5-6 residues) within your sequence. These dipeptides induce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[5][6]
-
Dmb-Gly Dipeptides: For glycine-containing sequences, use of 2,4-dimethoxybenzyl (Dmb)-protected glycine (B1666218) dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) can effectively prevent aggregation.[7][8]
-
-
Use of Hmb-Protected Amino Acids: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids can prevent interchain hydrogen bonding by temporarily protecting the backbone amide nitrogen.[7]
-
Low-Loading Resin: Utilize a low-substitution resin to increase the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.
-
"Magic Mixture": For particularly challenging sequences, consider using the "Magic Mixture" solvent system for acylation, which consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.[1][9]
Data Presentation
Table 1: Qualitative Solubility of a Model Hydrophobic Peptide in Different Solvents
| Solvent System | Qualitative Solubility | Remarks |
| N,N-Dimethylformamide (DMF) | Poor to Moderate | Standard solvent, but often insufficient for hydrophobic peptides.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Moderate to Good | More polar than DMF, leading to better solvation of the peptide chain.[2] |
| DMF / Dichloromethane (DCM) (1:1) | Poor | DCM is less polar and generally not a good solvent for Fmoc-amino acids.[2] |
| DMF with 10% DMSO | Good | The addition of DMSO can help to disrupt aggregates.[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Moderate | A greener alternative to DMF, showing good solubility for many Fmoc-amino acids.[10][11] |
| "Magic Mixture" | Excellent | Highly effective for very difficult sequences but more complex to prepare.[1][9] |
Note: This table provides a qualitative comparison based on literature. Actual solubility will vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Improving Peptide Solubility with Sonication
-
Preparation: Ensure your solid-phase synthesis vessel is securely clamped.
-
Solvent Addition: Add the required solvent and reagents for the current step (e.g., coupling or deprotection).
-
Sonication: Immerse the reaction vessel in a sonication bath.
-
Procedure: Sonicate the mixture for 10-15 minute intervals. Monitor the resin for improved swelling and dissolution of any visible precipitate.
-
Caution: Be mindful that prolonged sonication can generate heat. If necessary, use a cooling bath to maintain the desired reaction temperature.
Protocol 2: Incorporating a Pseudoproline Dipeptide
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide based on your peptide sequence.
-
Activation:
-
Dissolve the pseudoproline dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HBTU, 1.5-2 equivalents) in a minimal amount of DMF or NMP.
-
Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution and mix thoroughly.
-
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a Kaiser test.
-
Post-Coupling: After successful coupling, proceed with the standard deprotection and coupling of the next amino acid. The pseudoproline protection is removed during the final TFA cleavage.[1]
Protocol 3: Using Dmb-Gly Dipeptides
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-(Dmb)Gly-OH dipeptide to replace a Xaa-Gly motif in your sequence.
-
Coupling: Dmb-dipeptides can be coupled using standard coupling methods such as PyBOP®/DIPEA or HBTU/DIPEA.[8]
-
Procedure: Follow the standard coupling protocol for your synthesizer or manual synthesis setup.
-
Cleavage: The Dmb group is removed during the final TFA-mediated cleavage and deprotection, regenerating the native glycine residue.[11]
Visualizations
Caption: A workflow for troubleshooting low peptide solubility.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. cpcscientific.com [cpcscientific.com]
- 10. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in solid-phase peptide synthesis (SPPS), with a focus on optimizing coupling efficiency.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your SPPS experiments.
Issue 1: Incomplete or Failed Coupling Reaction
Symptoms:
-
Positive Kaiser test (intense blue or purple color) after the coupling step, indicating the presence of unreacted primary amines.[1][2][3]
-
Mass spectrometry (MS) analysis of the crude peptide reveals significant deletion sequences (sequences missing one or more amino acids).[1][4]
-
Low yield of the final, purified peptide.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance | For bulky amino acids (e.g., Val, Ile, Thr) or amino acids with bulky side-chain protecting groups (e.g., Arg(Pbf)), increase the coupling time and/or perform a "double coupling" by repeating the coupling step with fresh reagents.[5][6] |
| Peptide Aggregation | For hydrophobic sequences or "difficult sequences" prone to forming secondary structures on the resin, switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" of solvents (e.g., DMF/DCM/NMP). Adding chaotropic salts can also help disrupt aggregation.[7][8][9] |
| Suboptimal Reagent Concentration | Increase the concentration of the amino acid and coupling reagents. A higher concentration can drive the reaction to completion, especially for longer peptides.[5] |
| Inefficient Coupling Reagent | Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU or HCTU are generally more effective for difficult couplings than carbodiimide-based reagents like DIC.[7][10][11] |
| Degraded Reagents | Ensure that amino acids, coupling reagents, and solvents are fresh and of high purity. Coupling reagents can be sensitive to moisture and degrade over time.[1][12] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the synthesis solvent before the first coupling step. Poor swelling can limit the accessibility of reactive sites.[9][13] Different resins have different swelling properties in various solvents.[14][15] |
Troubleshooting Workflow for Incomplete Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. peptide.com [peptide.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Challenges in Antibody-Drug Conjugate (ADC) Development with Hydrophobic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the conjugation of hydrophobic linkers to antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using hydrophobic linkers in ADCs?
The use of hydrophobic linkers and payloads in antibody-drug conjugates (ADCs) presents several significant challenges. A primary issue is the propensity for the resulting ADC to aggregate, which can lead to poor solubility, compromised efficacy, and potential immunogenicity.[1] This increased hydrophobicity can also accelerate plasma clearance of the ADC, reducing its circulation half-life and therapeutic window.[2][3] Furthermore, the hydrophobic nature of the drug-linker can complicate the manufacturing process, hindering efficient and consistent conjugation to the antibody.[4]
Q2: How does the drug-to-antibody ratio (DAR) affect ADC aggregation when using hydrophobic linkers?
The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that is directly linked to ADC aggregation, especially with hydrophobic payloads.[5] Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[2][4] For instance, ADCs with high DARs (e.g., 8) using hydrophobic payloads like MMAE have been shown to be prone to aggregation, whereas lower DARs (e.g., 2-4) are often more stable.[4] There is a direct correlation between the destabilization of the native antibody structure and increasing payload hydrophobicity and DAR.[6]
Q3: What are common strategies to mitigate the challenges of hydrophobic linkers?
Several strategies can be employed to overcome the issues associated with hydrophobic linkers. A primary approach is the incorporation of hydrophilic moieties into the linker design, such as polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or other hydrophilic spacers.[][8] These hydrophilic components can effectively "shield" the hydrophobic payload, improving solubility, reducing aggregation, and leading to more favorable pharmacokinetic profiles.[9][10] Additionally, site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which can help to better control the overall biophysical properties of the conjugate.[11] Careful optimization of the formulation buffer, including pH and the use of excipients, can also help to minimize aggregation.[5]
Q4: Which analytical techniques are essential for characterizing ADCs with hydrophobic linkers?
Several analytical techniques are crucial for the characterization of ADCs with hydrophobic linkers. Hydrophobic Interaction Chromatography (HIC) is a key method used to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of the ADC species.[12][13][14] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and monitoring the integrity of the ADC.[8][15][16] Additionally, techniques like Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the ADC and how it is affected by conjugation with a hydrophobic linker-drug.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | • Inactive drug-linker. • Suboptimal reaction conditions (pH, temperature, buffer). • Insufficient molar excess of the drug-linker. | • Use a fresh batch of the drug-linker or verify its activity. • Optimize reaction pH (typically 7-9 for amine-reactive esters) and temperature. • Increase the molar ratio of the drug-linker to the antibody.[5] • Ensure the antibody buffer is free of interfering substances by performing a buffer exchange.[5] |
| High Levels of ADC Aggregation | • High hydrophobicity of the payload and/or linker.[5] • High drug-to-antibody ratio (DAR).[2] • Harsh conjugation conditions (e.g., extreme pH, high temperature). • Inappropriate formulation buffer. | • Reduce the molar excess of the drug-linker during conjugation to achieve a lower DAR.[5] • Incorporate hydrophilic moieties (e.g., PEG) into the linker design.[8] • Screen different formulation buffers, pH, and excipients to improve ADC solubility.[5] • Use milder conjugation conditions. |
| Poor Peak Shape and Resolution in SEC Analysis | • Non-specific hydrophobic interactions between the ADC and the SEC column stationary phase.[15] | • Add an organic modifier, such as 15% 2-propanol or acetonitrile, to the aqueous mobile phase to disrupt hydrophobic interactions.[15][16] |
| Variable and Heterogeneous DAR | • Non-specific conjugation chemistry (e.g., lysine (B10760008) conjugation).[18] • Incomplete reaction or side reactions. | • Employ site-specific conjugation strategies (e.g., targeting engineered cysteines).[11] • Optimize reaction time and purification methods to isolate the desired DAR species. • Use analytical techniques like HIC to characterize the distribution of drug-linked species.[14] |
Quantitative Data Summary
Table 1: Impact of Hydrophobicity and DAR on ADC Aggregation
| ADC | DAR | Storage Condition | % High Molecular Weight Species (Aggregates) | Reference |
| Trastuzumab-MMAE | 8 | 2 days at +4°C | Moderately aggregated | [4] |
| Trastuzumab-MMAE | 8 | 2 days at +40°C | >95% | [4] |
| Trastuzumab (unconjugated) | 0 | 2 days at +40°C | Not aggregated | [4] |
| Trastuzumab-MMAU (hydrophilic linker) | 8 | 2 days at +40°C | 2% | [4] |
Table 2: Hydrophobicity of Different Drug-Linkers
| Drug-Linker | Calculated AlogP | RP-HPLC Elution Time (min) | Interpretation | Reference |
| MC-VC-PAB-MMAE | 4.79 | 11.5 | More hydrophobic | [17] |
| MCC-maytansinoid | 3.76 | 5.5 | Less hydrophobic | [17] |
Experimental Protocols
Protocol 1: Cysteine-Mediated Antibody Conjugation
This protocol describes a general procedure for conjugating a maleimide-functionalized drug-linker to an antibody via reduced interchain cysteine residues.
Materials:
-
Antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
Maleimide-activated drug-linker
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., SEC or HIC)
-
Conjugation buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in conjugation buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug-linker in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the desired molar excess of the drug-linker stock solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, excess reagents, and byproducts using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a generic method for the analysis of ADC DAR using HIC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A or a buffer with a similar salt concentration.
-
-
Chromatography:
-
Equilibrate the HIC column with an initial mobile phase composition (e.g., 100% Mobile Phase A) for at least 5-10 column volumes.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (unconjugated antibody, DAR2, DAR4, etc.) based on their retention times (higher DAR species will have longer retention times due to increased hydrophobicity).
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs conjugated.
-
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines a general method for quantifying ADC aggregates using SEC.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0 (may require an organic modifier like 15% isopropanol (B130326) for hydrophobic ADCs)
-
ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject the ADC sample.
-
Perform an isocratic elution with the mobile phase.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments based on their elution times (aggregates elute first, followed by the monomer, and then fragments).
-
Calculate the percentage of aggregates by integrating the peak areas: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Visualizations
Caption: Figure 1. General Workflow for ADC Conjugation and Analysis
Caption: Figure 2. Troubleshooting Logic for ADC Aggregation
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. biopharminternational.com [biopharminternational.com]
Technical Support Center: Acetoxymethyl (AM) Group Stability in Synthesis
Welcome to the technical support center for troubleshooting stability issues with the acetoxymethyl (AM) protecting group. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of complex molecules bearing the AM group.
Frequently Asked Questions (FAQs)
Q1: What is the acetoxymethyl (AM) group and why is it used?
The acetoxymethyl group (-CH₂OAc) is a protecting group primarily used for carboxylic acids and alcohols. It functions as an acetal-like ether or an acyloxymethyl ester. Its main advantage is its relative stability under neutral conditions and its susceptibility to cleavage under specific acidic or basic conditions, or enzymatic hydrolysis. In drug development, it's often used in prodrugs to mask polar functional groups, thereby increasing cell membrane permeability.
Q2: What is the general mechanism of AM group cleavage?
The cleavage of an acetoxymethyl ether or ester typically proceeds through hydrolysis of the acetate (B1210297) ester moiety to form a hemiacetal intermediate. This intermediate is unstable and spontaneously decomposes to release the deprotected functional group (alcohol or carboxylic acid), formaldehyde (B43269), and acetic acid.
Caption: General cleavage mechanism of an AM-protected alcohol.
Q3: Under what conditions is the acetoxymethyl group generally stable or labile?
The stability of the AM group is highly dependent on the reaction conditions. Below is a summary of its general stability profile.
| Condition Category | Reagent/Condition | Stability of AM Group |
| Acidic Conditions | Dilute aqueous acids (e.g., 1M HCl) | Labile |
| Stronger acids (e.g., TFA) | Very Labile | |
| Lewis acids (e.g., ZnBr₂, TiCl₄) | Potentially Labile | |
| Basic Conditions | Mild inorganic bases (e.g., K₂CO₃, NaHCO₃) | Generally Stable |
| Strong aqueous bases (e.g., NaOH, KOH) | Labile (hydrolysis) | |
| Amine bases (e.g., Et₃N, DIPEA) | Generally Stable | |
| Nucleophiles | Grignard reagents (RMgX), Organolithiums (RLi) | Unstable |
| Reducing Agents | NaBH₄ | Generally Stable |
| LiAlH₄, DIBAL-H | Unstable | |
| Oxidizing Agents | PCC, DMP, Swern oxidation | Generally Stable |
| Hydrogenolysis | H₂, Pd/C | Stable |
Troubleshooting Guides
Issue 1: Premature Cleavage of the AM Group During a Reaction
Q: My AM group is being cleaved under what I thought were mild basic conditions for removing another protecting group (e.g., an acetate ester). What is happening and how can I prevent it?
A: While the AM group is generally more stable to base than a simple acetate, it can still be susceptible to hydrolysis, especially with stronger bases or prolonged reaction times.
Troubleshooting Steps:
-
Lower the Temperature: Perform the deprotection of the other group at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of AM group cleavage.
-
Use a Milder Base: Switch to a less nucleophilic or weaker base. For example, if you are using K₂CO₃ in methanol (B129727), try using NaHCO₃ or an organic base like triethylamine.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the primary deprotection is complete to minimize exposure of the AM group to the basic conditions.
-
Change the Solvent: The solvent can influence the rate of hydrolysis. Aprotic solvents like THF or DCM may slow down the cleavage compared to protic solvents like methanol.
Q: I am attempting a reaction with a nucleophile (e.g., Grignard reagent), and my AM-protected alcohol is being deprotected. How can I avoid this?
A: The acetoxymethyl group is generally not stable to strong nucleophiles like Grignard reagents and organolithiums.[1] These reagents can attack the ester carbonyl of the AM group, leading to its cleavage.
Alternative Strategies:
-
Change the Protecting Group: If the use of strong nucleophiles is necessary, consider a more robust protecting group for the alcohol, such as a silyl (B83357) ether (e.g., TBDMS, TIPS) or a benzyl (B1604629) ether (Bn).[2][3]
-
Modify the Reaction Order: If possible, introduce the AM group after the step involving the strong nucleophile.
Issue 2: Difficulty in Selectively Deprotecting the AM Group
Q: I want to remove the AM group without affecting other acid-sensitive groups in my molecule, such as a silyl ether (TBDMS) or a Boc group. What conditions can I use?
A: Achieving selective deprotection requires careful choice of reagents and conditions. The AM group is generally more acid-labile than a TBDMS group but can be comparable to a Boc group.
Selective Deprotection Strategies:
-
For AM vs. TBDMS: Use milder acidic conditions that are known to cleave acetals but leave TBDMS ethers intact. For example, pyridinium (B92312) p-toluenesulfonate (PPTS) in a protic solvent or acetic acid in a THF/water mixture can sometimes achieve this selectivity.[4]
-
For AM vs. Boc: This is more challenging due to similar acid lability. A careful titration with a Lewis acid at low temperature might offer some selectivity. Alternatively, consider using an orthogonal protecting group strategy from the outset.
Caption: Orthogonal deprotection strategy for AM and TBDMS groups.
Issue 3: Side Reactions Involving Formaldehyde
Q: After deprotecting the AM group, I am observing unexpected byproducts. Could this be due to the formaldehyde released?
A: Yes, the formaldehyde generated during AM group cleavage can lead to side reactions, especially if there are nucleophilic functional groups (like amines) present in the molecule or reaction mixture.[5]
Mitigation Strategies:
-
Use a Formaldehyde Scavenger: Include a reagent in the reaction mixture that will react with formaldehyde as it is formed. Common scavengers include amines like aniline (B41778) or dimedone.[6]
-
Perform the Reaction at Low Concentration: Running the deprotection at high dilution can reduce the effective concentration of formaldehyde and minimize intermolecular side reactions.
-
Optimize pH: The reactivity of formaldehyde can be pH-dependent. Maintaining the pH in a range where your desired product is stable and formaldehyde reactivity is minimized can be beneficial.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the Acetoxymethyl Group
This protocol describes a general procedure for the protection of a primary alcohol as an acetoxymethyl ether.
Materials:
-
Primary alcohol
-
Acetoxymethyl chloride (MOM-Cl can be used as a proxy for reactivity, but for AM protection, bromomethyl acetate or a related reagent is used) or prepare acetoxymethylating agent in situ.
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the stirred solution.
-
Slowly add bromomethyl acetate (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Monitoring by ¹H NMR:
The formation of the AM ether can be confirmed by the appearance of a singlet at approximately 5.2-5.4 ppm for the -O-CH₂-O- protons and a singlet around 2.1 ppm for the acetate methyl protons.[4][7]
Protocol 2: Deprotection of an Acetoxymethyl Ether under Acidic Conditions
This protocol provides a general method for the cleavage of an AM ether using acidic conditions.
Materials:
-
AM-protected alcohol
-
Methanol or a THF/water mixture
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the AM-protected alcohol in methanol or a THF/water (4:1) mixture.
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude alcohol if necessary.
Caption: A typical workflow involving the use of the AM protecting group.
This technical support center provides a starting point for addressing common issues related to the stability of the acetoxymethyl group. For highly complex molecules or challenging transformations, further optimization and screening of conditions may be necessary. Always consult the relevant literature for specific examples that are most similar to your synthetic target.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. benchchem.com [benchchem.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
Technical Support Center: Purification of Complex Peptide Intermediates
Welcome to the technical support center for the purification of complex peptide intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges in peptide purification, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic peptides?
After solid-phase peptide synthesis (SPPS), the crude product is a complex mixture. The desired full-length peptide is present alongside various impurities that arise from incomplete reactions or side reactions during synthesis and cleavage.[1] Common impurities include:
-
Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling.[1]
-
Deletion Peptides: Peptides lacking an amino acid within the sequence, often caused by incomplete deprotection of the N-terminal protecting group.[1]
-
Incompletely Deprotected Peptides: Peptides that retain side-chain protecting groups after the final cleavage step.[1]
-
Modified Peptides: Peptides that have undergone side reactions such as oxidation (especially Met and Trp residues), deamidation (Asn and Gln), or acetylation.[1]
-
Non-peptide Impurities: Residuals from the synthesis and cleavage process, such as scavengers (e.g., triisopropylsilane) and cleavage reagents (e.g., trifluoroacetic acid - TFA).[1]
Q2: What is the primary method for purifying synthetic peptides?
The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This method separates peptides based on their hydrophobicity. For more complex purifications, other chromatographic techniques like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) can be used, often as an orthogonal step to RP-HPLC.[1][3][4]
Q3: How do I choose the right purification strategy?
The choice depends on the peptide's properties and the nature of the impurities. RP-HPLC is the go-to method for most synthetic peptides.[1][5] However, for peptides with similar hydrophobicity but different charges (e.g., deamidation-related impurities), Ion-Exchange Chromatography (IEX) is highly effective.[1][3] Size-Exclusion Chromatography (SEC) can be used as an initial clean-up step to remove very small or very large impurities.[3]
Troubleshooting Guide: Common RP-HPLC Issues
This section addresses specific problems encountered during the RP-HPLC purification of complex peptide intermediates.
Problem 1: Poor Peak Shape (Broadening & Tailing)
Q: My peptide peak is broad and shows significant tailing. What are the causes and solutions?
A: Poor peak shape is a frequent issue, especially with hydrophobic or aggregating peptides. It compromises resolution and purity.
-
Possible Causes:
-
Secondary Interactions: Unwanted interactions between basic amino acid residues in the peptide and acidic free silanol (B1196071) groups on the silica-based column packing.[6]
-
Peptide Aggregation: Hydrophobic peptides tend to self-associate, leading to broad, misshapen peaks.[6][7][8] This is a major challenge for complex, hydrophobic sequences.[8]
-
Low Acid Concentration: An insufficient amount of the ion-pairing agent (like TFA) in the mobile phase fails to adequately mask silanol interactions.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion.[9]
-
Contamination: A contaminated guard or analytical column can lead to peak shape issues.[10]
-
-
Solutions:
-
Optimize Mobile Phase: Ensure an adequate concentration of an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is standard for masking silanol interactions and providing sharp peaks.[2][6] For MS-compatibility where TFA can cause ion suppression, formic acid (FA) is used, but may require concentration adjustments for good peak shape.[6]
-
Increase Column Temperature: Raising the temperature (e.g., to 40-60°C) can significantly improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and disrupting secondary interactions.[6]
-
Adjust Gradient Slope: A shallower gradient can often improve the resolution of closely eluting peaks and sharpen the main peak.[1][11]
-
Change Organic Solvent: If acetonitrile (B52724) isn't effective, try solvents like isopropanol (B130326) or n-propanol, especially for very hydrophobic peptides, as they can improve solubility and reduce aggregation.[12]
-
Problem 2: Low Peptide Recovery or Yield
Q: I am experiencing low recovery of my peptide after purification. Why is this happening and what can I do?
A: Low recovery is a critical issue, particularly with hydrophobic and "sticky" peptides that can adsorb irreversibly to surfaces.
-
Possible Causes:
-
Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may precipitate upon injection into the mobile phase.[6][13]
-
Irreversible Adsorption: Peptides can adsorb to the column stationary phase or to metallic surfaces within the HPLC system (a phenomenon known as passivation).[6]
-
Aggregation: Aggregated peptides may precipitate on the column or fail to elute properly.[7]
-
-
Solutions:
-
Optimize Sample Dissolution: Dissolve the crude peptide in a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) first, then dilute with the initial mobile phase just before injection.[13]
-
Increase Column Temperature: Higher temperatures enhance peptide solubility and can improve recovery.[6]
-
Use Additives: Adding chaotropic salts, non-ionic detergents, or using solvents like N-methylpyrrole (NMP) can help disrupt aggregation.[7]
-
System Passivation: Before injecting the sample, perform several blank runs with a concentrated, non-critical sample to saturate active sites in the system.[6]
-
Problem 3: Co-elution of Impurities
Q: An impurity is eluting very close to my main peptide peak. How can I improve the separation?
A: Co-elution of impurities, especially deletion or truncated sequences, is a common challenge that directly impacts the final purity.
-
Possible Causes:
-
Similar Hydrophobicity: The impurity and the target peptide have very similar retention times under the current conditions.
-
Suboptimal Selectivity: The combination of column chemistry and mobile phase is not providing enough selectivity to resolve the two compounds.
-
-
Solutions:
-
Optimize the Gradient: A shallower gradient around the elution point of the peptide is the most effective way to increase resolution between closely eluting peaks.[1]
-
Change Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of acidic or basic residues, thereby altering the peptide's overall hydrophobicity and retention time. This can shift the relative elution order of the peptide and the impurity.[3]
-
Change Ion-Pairing Agent: Switching from TFA to an alternative like formic acid (FA) or difluoroacetic acid (DFA) can alter selectivity.[6][14]
-
Try a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a Phenyl column) can provide different selectivity and may resolve the impurity.[1][15]
-
Data Presentation
Table 1: Common Mobile Phase Modifiers and Their Impact
| Modifier | Typical Concentration | Primary Use / Effect | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing agent, masks silanol interactions, provides sharp peaks.[6] | Poor (causes ion suppression) |
| Formic Acid (FA) | 0.1% | Good alternative for MS-compatibility, provides proton source.[6] | Excellent |
| Acetic Acid (AA) | 0.1 - 1.0% | MS-compatible, can be used to adjust pH. | Good |
| Ammonium Bicarbonate | 10-50 mM | Used for high pH separations, volatile and easily removed. | Excellent |
| Ammonium Formate | 10-50 mM | Volatile buffer suitable for both cation and anion exchange modes.[3] | Excellent |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Symptom | Possible Cause | Recommended Action(s) |
| High Backpressure | Column/frit blockage, precipitated sample/buffer.[1] | 1. Back-flush the column.[1] 2. Filter all samples and mobile phases.[1] 3. Wash column with strong solvents.[1] |
| Peak Tailing | Secondary silanol interactions, peptide aggregation.[6] | 1. Increase TFA concentration to 0.1%.[6] 2. Increase column temperature.[6] 3. Use a modern, end-capped column. |
| Broad Peaks | Column overload, aggregation, slow kinetics. | 1. Reduce sample load. 2. Increase column temperature. 3. Try a different organic solvent (e.g., isopropanol). |
| Ghost Peaks | Contamination in mobile phase or system, sample carryover.[1] | 1. Use fresh, HPLC-grade solvents.[1] 2. Flush the injector and system. 3. Run blank gradients to identify source.[1] |
| Low Resolution | Gradient too steep, suboptimal selectivity. | 1. Decrease the gradient slope (%B/min).[1][11] 2. Change mobile phase pH or ion-pairing agent.[3] 3. Try a different column stationary phase.[15] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Crude Peptide
This protocol outlines a standard starting procedure for purifying a synthetic peptide intermediate.
-
Sample Preparation:
-
Dissolve the crude peptide pellet in a minimal amount of a strong solvent (e.g., DMSO or Acetonitrile).
-
Dilute the dissolved sample with Mobile Phase A (see below) to ensure it is fully soluble and to match the initial gradient conditions.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[1]
-
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). The choice of pore size can depend on the peptide size.[15]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[6]
-
Detection: Set UV detector to 214 nm or 220 nm for peptide bonds, and 280 nm if the peptide contains aromatic residues (Trp, Tyr).[6]
-
-
Scouting Run:
-
Gradient Optimization & Preparative Run:
-
Based on the scouting run, design a shallower, focused gradient around the elution point. For example, if the peptide eluted at 40% B, a new gradient might be 30% to 50% B over 40 minutes.[6][11]
-
Inject the desired amount of crude peptide for the preparative run.
-
Collect fractions across the main peak and any well-resolved shoulder peaks.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC or Mass Spectrometry to determine their purity.
-
Pool the fractions that meet the required purity level.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a powder.[2]
-
Visualizations
General Peptide Purification Workflow
Caption: General workflow for purifying complex peptide intermediates.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. waters.com [waters.com]
- 4. bio-works.com [bio-works.com]
- 5. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. biotage.com [biotage.com]
- 12. nestgrp.com [nestgrp.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Minimizing Racemization in Fmoc-Amino Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during Fmoc-amino acid coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a chiral amino acid from its desired stereoisomer (typically the L-form in natural peptides) into its mirror image (the D-form), resulting in a loss of stereochemical purity.[1][2] This process, also known as epimerization in the context of a peptide chain, can significantly impact the final peptide's structure, biological activity, and immunogenicity.[1][2][3]
Q2: What are the primary mechanisms of racemization during Fmoc-amino acid coupling?
A2: There are two main pathways for racemization during the coupling step:
-
Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to racemization. The subsequent reaction with the resin-bound amine opens the ring to form the peptide bond, but with a mixture of L- and D-isomers.[1]
-
Direct Enolization (α-Proton Abstraction): A base in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to racemization.[1][4]
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[5][6] Phenylglycine (Phg) is also highly susceptible due to the acidity of its benzylic alpha-proton.[7][8] Aspartic acid (Asp) can undergo racemization through the formation of an aspartimide intermediate, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[5][9]
Q4: How does the choice of coupling reagent affect racemization?
A4: The coupling reagent plays a critical role.
-
Carbodiimides (e.g., DIC, DCC): When used alone, these can lead to significant racemization.[10] The addition of racemization-suppressing additives is essential.[11][12]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[11] However, the choice of additive within their formulation (e.g., HOBt vs. HOAt) and the base used can still influence the degree of racemization.[11] COMU is a highly efficient aminium salt that has shown a very low tendency for racemization.[11][13]
Q5: What is the role of additives in suppressing racemization?
A5: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and OxymaPure react with the activated amino acid to form an active ester. This intermediate is more stable and less prone to racemization than the initial activated species formed by carbodiimides.[5][11][14] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of D-isomer detected in the final peptide. | Inappropriate coupling reagent or lack of additive. | - If using a carbodiimide (B86325) (e.g., DIC), always include an additive like OxymaPure or HOAt.[11][12] - Switch to a low-racemization onium salt reagent such as HATU or COMU.[9][11] |
| Use of a strong, non-hindered base. | - Replace strong bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][12] | |
| Prolonged activation time. | - Minimize the pre-activation time of the amino acid before adding it to the resin.[1] - Utilize in-situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.[1] | |
| Elevated reaction temperature. | - Perform the coupling reaction at a lower temperature (e.g., 0°C), especially for sensitive amino acids.[10] - For microwave-assisted synthesis of peptides containing Cys or His, consider lowering the coupling temperature from 80°C to 50°C.[15][16] | |
| Racemization observed specifically for Cysteine or Histidine residues. | Inherent susceptibility of these amino acids to racemization. | - For Cysteine, use a hindered base like collidine.[11][15] The combination of DIC and HOBt (or OxymaPure) under base-free conditions can also be effective.[12] - For Histidine, protecting the imidazole (B134444) nitrogen can reduce racemization.[11] Coupling can be performed at a lower temperature.[15] |
| Aspartimide formation and subsequent racemization of Aspartic Acid. | Sequence-dependent side reaction, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences. | - Use a bulky side-chain protecting group for Asp, such as 2,4-dimethoxybenzyl (ODmb), to sterically hinder aspartimide formation.[9] - Add HOBt to the piperidine (B6355638) deprotection solution to reduce aspartimide formation.[5] |
Quantitative Data on Coupling Additives
The choice of additive can significantly impact the level of racemization. The table below summarizes the percentage of D-isomer formation for different additives during a model coupling reaction.
| Additive | % D-Isomer Formation |
| HOBt | (Data varies depending on specific reaction conditions) |
| HOAt | Lower than HOBt[11][12] |
| OxymaPure | Lower than HOBt, comparable to HOAt[11][12][13] |
| 6-Cl-HOBt | Suppresses racemization[5] |
Data is compiled from various sources and is intended for comparative purposes. Actual results may vary based on the specific amino acid, coupling reagent, base, and other reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is recommended for routine couplings and for sensitive amino acids where racemization is a concern.
-
Resin Swelling and Deprotection:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-Fmoc-protected amino acid and 3-5 equivalents of OxymaPure in DMF.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[9][10]
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[9]
-
-
Washing and Monitoring:
Protocol 2: Coupling of Racemization-Prone Amino Acids (e.g., Fmoc-His(Trt)-OH)
This protocol is optimized for amino acids that are highly susceptible to racemization.
-
Resin Preparation: Follow the same procedure for resin swelling and deprotection as in Protocol 1.
-
Coupling Reaction:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-His(Trt)-OH and 2.9 equivalents of HATU in DMF.
-
Add the amino acid/HATU solution to the deprotected peptide-resin.
-
Add 6 equivalents of a weaker base like N-methylmorpholine (NMM) to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.[9]
-
-
Washing and Monitoring: Follow the same procedure as in Protocol 1.
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. chempep.com [chempep.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
addressing incomplete Fmoc removal in automated peptide synthesizers
Topic: Troubleshooting Incomplete Fmoc Removal
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This failure prevents the subsequent amino acid from coupling, leading to significant impurities that can be difficult to remove.[1] The primary consequences are:
-
Deletion Sequences: The target peptide will be missing one or more amino acids, resulting in a truncated and incorrect final product.[1][2]
-
Fmoc-Adducts: The unremoved Fmoc group (+222.24 Da) remains on the peptide, complicating purification and analysis.[3][4]
-
Reduced Yield and Purity: Both deletion sequences and Fmoc-adducts lower the overall yield and purity of the desired peptide, requiring more extensive purification steps.[1][5]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors, often related to the peptide sequence or reaction conditions, can cause inefficient Fmoc removal:
-
Peptide Sequence and Structure:
-
Steric Hindrance: Amino acids with bulky side chains, such as Valine (Val), Isoleucine (Ile), Threonine (Thr), or non-natural residues like Aminoisobutyric acid (Aib), can physically block the deprotecting base from accessing the Fmoc group.[2] Exceptionally large residues like thyroxine are also known to cause issues.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets or aggregate, especially in homo-oligopeptide sequences (e.g., multiple Leucine or Alanine residues).[1][2][6] This aggregation can make the peptide resin less permeable to solvents and reagents.[2][3]
-
-
Suboptimal Reagents and Protocols:
-
Degraded Reagents: The piperidine (B6355638) solution used for deprotection can degrade over time, reducing its efficacy.[1]
-
Inadequate Conditions: Standard deprotection times, reagent concentrations, or temperatures may be insufficient for particularly "difficult" sequences.[1][2]
-
-
Resin and Solid Support Issues:
-
Poor Resin Swelling: If the solid support is not properly swelled in the solvent (e.g., DMF) before synthesis begins, peptide chains can be too close together, hindering the penetration of reagents.[1][3]
-
High Resin Loading: Overloading the initial amino acid on the resin can increase steric hindrance between growing peptide chains, impeding reagent access.[1]
-
Q3: How can I detect if Fmoc deprotection is incomplete?
Several analytical methods can be used to monitor the completeness of the deprotection step in real-time or after the synthesis:
-
Qualitative Colorimetric Tests (Ninhydrin/Kaiser Test): This is a rapid test performed on a small sample of the peptide-resin.[1] A positive result (dark blue beads/solution) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative result (yellow or no color change) suggests the Fmoc group is still attached.[1][2] Note that this test gives a reddish-brown color for N-terminal proline.[1]
-
UV-Vis Spectrophotometry: This method provides real-time, quantitative feedback. The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a DBF-piperidine adduct that absorbs light strongly around 301-312 nm.[2][3] Automated synthesizers monitor the absorbance of the drained deprotection solution; if the expected absorbance profile is not met, it indicates a problem with Fmoc removal.[2][7]
-
HPLC and LC-MS Analysis: After cleaving a small sample of the peptide from the resin, Reverse-Phase HPLC (RP-HPLC) can be used to analyze the crude product.[4] The presence of significant peaks corresponding to deletion sequences or the Fmoc-adduct (+222.24 Da compared to the expected mass) is a clear indicator of incomplete deprotection.[3][4] Mass spectrometry (LC-MS) is essential for confirming the identity of these byproducts.[3]
Troubleshooting Guide
If you suspect incomplete Fmoc removal based on analytical data (e.g., low yield, presence of deletion sequences in HPLC), follow this troubleshooting workflow.
Data Presentation: Deprotection Reagents & Conditions
The following tables summarize common and alternative deprotection conditions.
Table 1: Standard and Enhanced Deprotection Cocktails
| Reagent Cocktail | Composition | Typical Use Case | Cautions |
| Standard Piperidine | 20% (v/v) Piperidine in DMF | Routine synthesis of most peptides.[3][8] | May be insufficient for sterically hindered residues or aggregating sequences.[2] |
| DBU/Piperidine | 2% (v/v) DBU + 2-20% (v/v) Piperidine in DMF | Difficult sequences, sterically hindered amino acids (e.g., Aib, T4).[2][3] | DBU is a strong, non-nucleophilic base that can promote aspartimide formation in sequences containing Aspartic Acid (Asp).[8][9] |
| Piperazine/DBU | 5% (w/v) Piperazine + 2% (v/v) DBU in NMP | Shown to reduce diketopiperazine (DKP) formation and enhance deprotection kinetics.[10] | May form precipitates that need to be managed.[11] |
Table 2: Typical Reaction Parameters
| Parameter | Standard Protocol | Enhanced Protocol |
| Reaction Time | 10-20 minutes total.[2] | 15-30 minutes or longer.[2] |
| Deprotection Steps | Often performed as a two-step process (e.g., 2 min + 10 min).[3][12] | A "double deprotection" where the entire cycle is repeated.[2] |
| Temperature | Room Temperature.[8] | Slightly elevated (e.g., 30-40°C) to disrupt aggregation (use cautiously).[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most peptide sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesizer's reaction vessel.[2][3]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged. Agitate for 2-3 minutes.[3][12]
-
Drain: Drain the deprotection solution. This fraction contains the highest concentration of the released DBF-adduct.[3]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal.[12]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the DBF-adduct.[3][8] The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Deprotection for Difficult Sequences
For known difficult sequences (e.g., containing sterically hindered residues or prone to aggregation), modify the standard protocol.
-
Option A (Extended Time): Increase the second deprotection step (Step 4) to 30 minutes or longer.[2]
-
Option B (Double Deprotection): After completing the standard protocol (Steps 1-5), repeat the deprotection steps (Steps 2-5) a second time with fresh reagents.[2]
-
Option C (Stronger Base): Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.[2] Substitute this solution for the standard one in Steps 2 and 4. Monitor the reaction carefully and use with caution for Asp-containing sequences.[2][9]
Protocol 3: Qualitative Ninhydrin (B49086) (Kaiser) Test
This test confirms the presence of free primary amines after deprotection.
-
Prepare Reagents: [1]
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: After the final wash step of deprotection, take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Protocol 4: Quantitative UV-Vis Monitoring
This method is typically automated but can be adapted for manual monitoring.
-
Collect Filtrate: Collect the combined filtrate from the deprotection steps in a volumetric flask of a known volume.[12]
-
Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., DMF or ethanol) to bring the absorbance into the linear range of the spectrophotometer.[3]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301 nm), using the dilution solvent as a blank.[3][12]
-
Calculate Removal: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) for the piperidine-dibenzofulvene adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[3][13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Technical Support Center: Optimizing Cleavage of Gly-Gly-Phe-Gly (GGFG) Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage conditions of Gly-Gly-Phe-Gly (GGFG) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GGFG linker cleavage?
A1: The GGFG tetrapeptide linker is primarily cleaved by lysosomal proteases, specifically cysteine cathepsins.[1][2][3] Upon internalization of the ADC into the target cell via endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for these enzymes to hydrolyze the peptide bonds of the linker, leading to the release of the cytotoxic payload.[1]
Q2: Which enzymes are responsible for cleaving the GGFG linker?
A2: The principal enzymes responsible for GGFG linker cleavage are Cathepsin B and Cathepsin L.[4] While both enzymes can cleave the linker, Cathepsin L has been reported to be more efficient at cleaving the GGFG sequence, leading to a nearly complete release of the payload within 72 hours.[1] Cathepsin B, however, still contributes to the overall cleavage process within the lysosome.[1]
Q3: What is the optimal pH for GGFG linker cleavage?
A3: The optimal pH for GGFG linker cleavage is acidic, typically in the range of 4.5 to 5.5. This corresponds to the pH of the endosomal and lysosomal compartments where the cleaving enzymes, Cathepsin B and Cathepsin L, are most active.[1] Assays conducted at neutral pH will show significantly reduced or no cleavage activity.
Q4: How does the GGFG linker's stability in plasma compare to other linkers?
A4: The GGFG linker demonstrates high stability in systemic circulation (plasma) compared to other commonly used linkers, such as Val-Cit (vc).[1][2][3] This superior plasma stability is a key advantage, as it minimizes the premature release of the cytotoxic payload in the bloodstream, thereby reducing off-target toxicity and improving the therapeutic window of the ADC.[1][2]
Q5: Can off-target cleavage of the GGFG linker occur?
A5: While GGFG linkers are designed for specific cleavage within the lysosome, the possibility of off-target cleavage by other proteases in the tumor microenvironment or in circulation exists, though it is reported to be less of a concern compared to some other peptide linkers.[5] Researchers should be aware of this potential and can assess it through comprehensive stability studies in relevant biological matrices.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or No Cleavage | Inactive Enzyme: Improper storage or handling of Cathepsin B/L. | - Ensure enzymes are stored at the recommended temperature (-20°C or -80°C) and have not undergone multiple freeze-thaw cycles.- Use a fresh aliquot of the enzyme.- Confirm enzyme activity with a known positive control substrate.[6] |
| Incorrect Buffer Conditions: Suboptimal pH of the assay buffer. | - The optimal pH for Cathepsin B and L is acidic (typically pH 4.5-5.5).[1]- Prepare fresh assay buffer and verify the pH before use. | |
| Missing or Inactive Co-factors: Cysteine cathepsins require a reducing agent for optimal activity. | - Add a reducing agent like Dithiothreitol (DTT) or L-cysteine to the reaction buffer to ensure the active site cysteine is in a reduced state.[6] | |
| Inhibitors Present: Contaminants in the ADC preparation or buffer may be inhibiting the enzyme. | - Purify the ADC to remove any potential inhibitors.- Use high-purity reagents for buffer preparation. | |
| Variable Cleavage Rates Between Experiments | Inconsistent Pipetting: Inaccurate dispensing of enzyme or substrate. | - Use calibrated pipettes and ensure thorough mixing of reagents.[6] |
| Temperature Fluctuations: Inconsistent incubation temperature. | - Use a calibrated incubator or water bath and ensure a constant and uniform temperature throughout the experiment.[6] | |
| Substrate Degradation: The ADC-linker conjugate may be unstable under the experimental conditions. | - Prepare fresh substrate solutions for each experiment.- Store stock solutions protected from light and at the appropriate temperature.[6] | |
| Presence of Intermediate Cleavage Products (e.g., Gly-Payload) | Differential Cleavage Sites: Cathepsin B and Cathepsin L can cleave the GGFG linker at different positions. | - Cathepsin B may preferentially generate an intermediate, while Cathepsin L may favor direct payload release.[4]- Analyze cleavage products using mass spectrometry to identify the different species.- Consider using a single, purified enzyme (e.g., Cathepsin L) if a specific cleavage product is desired. |
| ADC Aggregation During Assay | Hydrophobicity of the Linker-Payload: The GGFG linker and some payloads are hydrophobic, which can lead to ADC aggregation.[5] | - Perform the assay at a lower ADC concentration.- Include a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in the assay buffer.- Consider formulation optimization with excipients that reduce aggregation, such as proline.[7] |
Quantitative Data Summary
Table 1: Recommended Incubation Conditions for In Vitro GGFG Linker Cleavage Assays
| Parameter | Cathepsin B | Cathepsin L |
| pH | 4.5 - 5.5 | 4.5 - 5.5 |
| Temperature | 37°C | 37°C |
| Enzyme Concentration | 10 - 50 nM (starting recommendation) | 5 - 25 nM (starting recommendation) |
| Incubation Time | 0 - 72 hours (time course dependent) | 0 - 72 hours (time course dependent) |
Note: The optimal enzyme concentration and incubation time should be determined empirically for each specific ADC and experimental setup.
Table 2: Comparative Cleavage Efficiency of Cathepsins on GGFG Linker
| Enzyme | Relative Cleavage Rate | Primary Cleavage Product |
| Cathepsin L | High | Free Payload |
| Cathepsin B | Low to Moderate | Free Payload and Gly-Payload Intermediate |
This table provides a qualitative comparison based on available literature. Quantitative kinetic parameters (kcat/Km) should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro GGFG Linker Cleavage Assay using Purified Cathepsin B/L
Objective: To determine the cleavage of the GGFG linker in an ADC upon incubation with purified Cathepsin B or Cathepsin L.
Materials:
-
ADC with GGFG linker
-
Recombinant Human Cathepsin B or Cathepsin L
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
96-well microplate
-
Incubator at 37°C
-
HPLC system with a C18 column or a mass spectrometer
Procedure:
-
Enzyme Activation: Prepare the required amount of Activation Buffer. Dilute the stock solution of Cathepsin B or L to the desired final concentration in the Activation Buffer. Incubate at room temperature for 15 minutes to activate the enzyme.
-
Reaction Setup: In a 96-well plate, add the ADC-GGFG substrate to the Assay Buffer to achieve the desired final concentration.
-
Initiate Reaction: Add the activated enzyme solution to the wells containing the substrate to start the cleavage reaction. The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Quenching: At each time point, stop the reaction by adding an equal volume of cold Quenching Solution to the respective wells.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC, cleaved payload, and any intermediate products.
Protocol 2: HPLC Analysis of GGFG Linker Cleavage
Objective: To quantify the extent of GGFG linker cleavage by separating the intact ADC from the released payload using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient Elution:
-
A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 90-95%) over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the ADC and the payload.
Procedure:
-
Sample Preparation: Prepare the quenched samples from the cleavage assay as described in Protocol 1. Centrifuge the samples to pellet any precipitated protein.
-
Injection: Inject a fixed volume of the supernatant onto the HPLC column.
-
Detection: Monitor the elution profile at a wavelength where both the ADC and the payload can be detected (e.g., 280 nm for the antibody and a specific wavelength for the payload if it has a chromophore).
-
Quantification: Identify the peaks corresponding to the intact ADC and the released payload based on their retention times, which should be determined using reference standards. The peak area can be integrated to calculate the percentage of cleavage at each time point.
Visualizations
Caption: Experimental workflow for in vitro GGFG linker cleavage assay.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc and Boc Protection Strategies for Tetrapeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing the efficiency, purity, and overall success of synthesizing a target peptide. The two most dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection, each offer a distinct chemical philosophy. This guide provides an objective comparison of these strategies for the synthesis of tetrapeptides, supported by experimental protocols and a summary of expected performance.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine (B6355638).[1][2] This dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the resin.
Fmoc Strategy: This approach is characterized by its mild deprotection conditions.[1] The side-chain protecting groups are typically acid-labile (e.g., tBu, Trt, Boc), allowing for their simultaneous removal with the peptide from the resin using TFA.[1] This orthogonality, where the Nα- and side-chain protecting groups are removed by different mechanisms, is a key advantage of the Fmoc strategy.[3]
Boc Strategy: As one of the foundational methods of SPPS, the Boc strategy employs graduated acid lability.[4] The Nα-Boc group is removed with a moderate acid like TFA, while the more robust benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[5]
Performance Comparison: Fmoc vs. Boc for Tetrapeptide Synthesis
| Parameter | Boc Strategy (Experimental Example: Leu-Ala-Gly-Val) | Fmoc Strategy (Illustrative) | Key Considerations |
| Crude Purity (%) | ~99.3% | Generally 70-90% | Purity is sequence-dependent. The harsher final cleavage in Boc chemistry can sometimes lead to more side products, but for a short, stable tetrapeptide, high purity can be achieved. Fmoc synthesis is known for high crude purities, though aggregation can be a factor. |
| Overall Yield (%) | Not explicitly stated, but high purity suggests good yield. | Typically >85% | Yield is highly dependent on the efficiency of each coupling and deprotection step. Aggregation can be a factor in both strategies. |
| Nα-Deprotection Conditions | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The strong acid in the Boc strategy can be harsh on sensitive residues. The basic conditions of Fmoc are generally milder.[2] |
| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu, Boc, Trt) | Fmoc/tBu offers true orthogonality, simplifying selective side-chain modifications.[3] |
| Final Cleavage Cocktail | Harsh (e.g., HF/anisole (B1667542) or TFMSA) | Mild (e.g., TFA/TIS/H₂O) | Boc strategy requires specialized, HF-resistant apparatus. Fmoc cleavage uses standard laboratory glassware. |
| Automation Compatibility | Less common for commercial synthesizers | Standard for automated synthesizers | The milder conditions and simpler workflow of the Fmoc strategy make it highly amenable to automation.[3] |
Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of a model tetrapeptide, Ala-Val-Gly-Ile, using both Fmoc and Boc strategies.
Fmoc-Based Synthesis of H-Ala-Val-Gly-Ile-OH
1. Resin Preparation and First Amino Acid Loading:
-
Swell Wang resin (or a suitable equivalent for a C-terminal acid) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
In a separate container, dissolve Fmoc-Ile-OH (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF. Add DIC (4 equivalents) and allow to pre-activate for 10 minutes.
-
Drain the DMF from the resin and add the activated Fmoc-Ile-OH solution. Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
After completion, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
2. Peptide Chain Elongation (for Gly, Val, and Ala):
-
Fmoc Deprotection: Swell the resin in DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-Val-OH, or Fmoc-Ala-OH; 3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If the test is positive, recoupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each subsequent amino acid in the sequence.
3. Final Deprotection and Cleavage:
-
After the final coupling, perform an Fmoc deprotection as described above.
-
Wash the peptide-resin with DMF (3x) and DCM (3x), then dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry.
Boc-Based Synthesis of H-Ala-Val-Gly-Ile-OH
1. Resin Preparation and First Amino Acid Loading:
-
Swell Merrifield resin in Dichloromethane (DCM) for 1-2 hours.
-
Couple the first amino acid, Boc-Ile-OH, to the resin as its cesium salt. Suspend the resin in DMF, add the Boc-Ile-Cs-salt, and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM. Dry under vacuum.
2. Peptide Chain Elongation (for Gly, Val, and Ala):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with a fresh 50% TFA in DCM solution for 30 minutes. Wash with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 5 minutes (repeat twice). Wash with DCM (3x).
-
Amino Acid Coupling: In a separate vial, dissolve the next Boc-amino acid (Boc-Gly-OH, Boc-Val-OH, or Boc-Ala-OH; 3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents).
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each subsequent amino acid.
3. Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the peptide-resin with DCM and dry thoroughly.
-
HF Cleavage (Requires specialized equipment and extreme caution): In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF containing a scavenger such as anisole at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
Visualizing the Workflows
To better illustrate the cyclical nature of these two synthesis strategies, the following diagrams outline the key steps in each process.
Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: High-level workflow for Boc-based Solid-Phase Peptide Synthesis.
Conclusion: Making the Right Choice
The decision between Fmoc and Boc SPPS for tetrapeptide synthesis depends on several factors, including the specific amino acid sequence, available laboratory equipment, and desired scale of synthesis.
The Fmoc strategy is now the more widely used method in modern peptide synthesis, primarily due to its milder deprotection conditions, true orthogonality, and high compatibility with automated synthesizers.[3] For most standard tetrapeptides, the Fmoc approach offers a reliable, efficient, and safer workflow.
The Boc strategy , while requiring harsher conditions and specialized equipment for the final cleavage, remains a robust and valuable tool. It may offer advantages for certain sequences prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[6] For hydrophobic tetrapeptides, the Boc method can sometimes lead to higher purity and yields.[5]
By carefully considering the advantages and disadvantages of each strategy and adhering to well-defined experimental protocols, researchers can successfully synthesize a wide array of tetrapeptides for their scientific endeavors.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Cleavable Linkers for Enhanced Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon specific triggers within the tumor microenvironment or inside cancer cells. This guide provides an objective comparison of the performance of different cleavable linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Introduction to Cleavable Linker Technologies
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of unmodified, potent payloads. The choice of a cleavable linker strategy is a pivotal decision that influences the ADC's stability, efficacy, and overall therapeutic index.[1] The ideal linker remains intact in the bloodstream to prevent premature drug release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery at the tumor site.[2] This guide focuses on the three most prevalent classes of cleavable linkers: pH-sensitive hydrazone linkers, redox-sensitive disulfide linkers, and enzyme-cleavable peptide and β-glucuronide linkers.
Mechanisms of Action and Signaling Pathways
The distinct cleavage mechanisms of these linkers are tailored to exploit the unique physiological conditions of the tumor microenvironment and the intracellular compartments of cancer cells.
Caption: General mechanism of action for an antibody-drug conjugate.
pH-Sensitive Hydrazone Linkers
Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization into cancer cells.[3][4] This pH-dependent cleavage was utilized in early ADCs. However, concerns about their stability in circulation have been raised, as some hydrolysis can occur in plasma, leading to premature drug release.[2]
Redox-Sensitive Disulfide Linkers
Disulfide linkers exploit the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular cytoplasm. The cytoplasm of tumor cells has a much higher GSH concentration (1-10 mM) compared to the blood plasma (~5 µM), which facilitates the reductive cleavage of the disulfide bond and release of the payload.[5]
Enzyme-Cleavable Linkers
Peptide Linkers: These are currently the most successful class of cleavable linkers and are designed to be cleaved by specific proteases, such as cathepsin B, that are highly active in the lysosomal compartment of cancer cells.[4] The valine-citrulline (vc) dipeptide is a widely used motif that is stable in circulation but efficiently cleaved by cathepsin B.[3]
β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[2] This linker type is highly stable in plasma and its hydrophilic nature can help to reduce aggregation of ADCs with hydrophobic payloads.
Comparative Performance Data
The selection of a cleavable linker has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
In Vitro Plasma Stability
The stability of the linker in plasma is a critical determinant of the ADC's therapeutic index. Premature cleavage can lead to off-target toxicity and reduced efficacy.
| Linker Type | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days | [2] |
| Disulfide | SPDB-DM4 | Not Specified | Half-life (t1/2) | ~9 days | [6] |
| Peptide (Val-Cit) | Ab095-vc-MMAE | Human and Cynomolgus | % Released MMAE (6 days) | <1% | [7] |
| Peptide (Val-Cit) | Ab095-vc-MMAE | Mouse | % Released MMAE (6 days) | ~25% | [7] |
| β-Glucuronide | Not Specified | Rat | Half-life (t1/2) | >3 months | [2] |
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Linker Type | ADC Example | Cell Line | IC50 (ng/mL) | Reference |
| Non-cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | ~100 | [8] |
| Cleavable (vc-MMAE) | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | ~10 | [8] |
| Cleavable (Sulfatase-linker-MMAE) | Anti-Her2 ADC | SKBR3 (breast) | 61 - 111 pmol/L | [9] |
In Vivo Efficacy
In vivo xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism. Tumor growth inhibition (TGI) is a key endpoint.
| Linker Type | ADC Example | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Non-cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | [8] |
| Cleavable (vc-MMAE) | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | [8] |
| Cleavable (Exo-EVC-Exatecan) | Trastuzumab ADC | NCI-N87 (gastric) | Not specified | Comparable to T-DXd | [10] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
Caption: Experimental workflow for comparing ADCs with different linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
ADC of interest
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
To measure intact ADC:
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[2]
-
-
To measure released payload:
-
Extract the free payload from the plasma samples using protein precipitation with an organic solvent (e.g., acetonitrile).
-
Quantify the free payload using a validated LC-MS/MS method.[11]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[8]
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an ADC in a living animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC of interest, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC of interest at various doses).
-
Administer the treatments intravenously.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
The choice of a cleavable linker is a critical parameter in the design of a successful ADC. Hydrazone linkers, while historically important, have been largely superseded by more stable options. Disulfide linkers offer a good balance of stability and intracellular release. Peptide and β-glucuronide linkers have demonstrated excellent plasma stability and highly specific cleavage within the tumor microenvironment or inside cancer cells, contributing to a wider therapeutic window. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different cleavable linker technologies, enabling the selection of optimal candidates for clinical development. Future innovations in linker design will continue to refine the delicate balance between ADC stability and payload release, further enhancing the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. njbio.com [njbio.com]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Mass Spectrometry for Peptide Linker Confirmation
For researchers, scientists, and drug development professionals, the precise identification and characterization of peptide linkers within bioconjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comparative overview of the two primary MS-based methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS—for the definitive confirmation of peptide linker identity.
This guide will delve into the experimental protocols for each technique, present a quantitative comparison of their performance, and illustrate the analytical workflows through detailed diagrams. The information herein is intended to empower researchers to select the most appropriate mass spectrometric strategy for their specific peptide linker analysis needs.
Comparing the Titans: LC-MS/MS vs. MALDI-TOF MS
The choice between LC-MS/MS and MALDI-TOF MS for peptide linker analysis hinges on the specific requirements of the experiment, including the complexity of the sample, the desired level of structural detail, and throughput needs.
| Feature | LC-MS/MS | MALDI-TOF MS |
| Sample Complexity | Ideal for complex mixtures due to chromatographic separation | Better suited for simpler, purified samples |
| Throughput | Lower throughput due to lengthy chromatography runs | High throughput, capable of analyzing many samples quickly |
| Sensitivity | Generally higher, especially for low-abundance species | Good sensitivity, but can be affected by ion suppression in complex mixtures |
| Fragmentation | Routinely coupled with various fragmentation techniques (CID, HCD, ETD) for detailed sequencing | Fragmentation (PSD or TOF/TOF) is possible but often less straightforward than in LC-MS/MS |
| Drug-to-Antibody Ratio (DAR) | Widely used for accurate DAR determination of ADCs[1][2][3] | Can be used for DAR, but LC-MS is often preferred for this application |
| Data Complexity | Generates large, complex datasets requiring sophisticated analysis software | Produces simpler spectra that are often easier to interpret |
| Instrumentation Cost | Generally higher | Typically lower |
In-Depth Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in mass spectrometry. Below are representative protocols for the analysis of peptide linkers using both LC-MS/MS and MALDI-TOF MS.
Protocol 1: LC-MS/MS for Peptide Linker Identification in ADCs
This protocol outlines the steps for identifying the peptide linker and determining the drug-to-antibody ratio (DAR) of an antibody-drug conjugate.
1. Sample Preparation:
- ADC Purification: If the ADC is in a complex matrix (e.g., serum), purify it using affinity chromatography (e.g., Protein A)[3].
- Reduction and/or Digestion:
- For subunit analysis, reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
- For peptide mapping, digest the ADC into smaller peptides using a specific protease such as trypsin[1]. The choice of enzyme may be adjusted based on the peptide linker sequence[4].
2. Liquid Chromatography (LC) Separation:
- Column: Utilize a reversed-phase column (e.g., C18) suitable for protein or peptide separations.
- Mobile Phases:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptides or antibody subunits based on their hydrophobicity.
3. Mass Spectrometry (MS) and MS/MS Analysis:
- Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the eluting analytes.
- MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides or subunits. This data is used to calculate the DAR by comparing the peak areas of conjugated and unconjugated species[1][2].
- MS/MS Fragmentation: Select precursor ions of interest (i.e., those corresponding to potentially linker-containing peptides) for fragmentation. Common fragmentation methods include:
- Collision-Induced Dissociation (CID): A widely used, robust method[5][6].
- Higher-Energy C-trap Dissociation (HCD): Often provides more complete fragmentation and higher-quality data for peptide identification[5][6][7].
- Electron Transfer Dissociation (ETD): Particularly useful for sequencing larger peptides and those with labile post-translational modifications[5][7].
- Data Acquisition: Acquire fragmentation spectra to determine the amino acid sequence of the peptides and pinpoint the site of linker conjugation.
4. Data Analysis:
- Database Searching: Use specialized software (e.g., Mascot, SEQUEST) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides.
- Linker Identification: Manually or automatically inspect the fragmentation spectra for mass shifts corresponding to the peptide linker and payload.
- DAR Calculation: Integrate the peak areas from the MS1 scan for the different drug-loaded species to calculate the average DAR[2][3].
Protocol 2: MALDI-TOF MS for Crosslinked Peptide Identification
This protocol is suitable for identifying peptides that have been chemically crosslinked, a common strategy to study protein-protein interactions where the crosslinker itself can be considered a type of peptide linker.
1. Sample Preparation:
- Crosslinking Reaction: React the protein(s) of interest with a crosslinking agent.
- Enzymatic Digestion: Digest the crosslinked protein mixture with a protease (e.g., trypsin) to generate a mixture of linear and crosslinked peptides.
- Enrichment (Optional): In complex mixtures, it may be beneficial to enrich for crosslinked peptides using techniques like size-exclusion or ion-exchange chromatography.
2. MALDI Plate Spotting:
- Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) for peptides. The choice of matrix is crucial for optimal ionization[8].
- Sample-Matrix Co-crystallization: Mix the peptide digest with the matrix solution and spot it onto the MALDI target plate. Allow the mixture to air-dry, forming a co-crystalline structure.
3. MALDI-TOF MS Analysis:
- Ionization: Irradiate the sample spot with a UV laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the peptides.
- TOF Analysis: The ionized peptides are accelerated in an electric field and their time-of-flight to the detector is measured. The m/z ratio is calculated based on the time of flight.
- Reflectron vs. Linear Mode: Use reflectron mode for higher mass accuracy of intact peptides. Linear mode can be used for larger molecules[8].
4. Fragmentation and Sequencing (TOF/TOF or PSD):
- Precursor Selection: Select the ion corresponding to a potential crosslinked peptide.
- Fragmentation: Induce fragmentation of the selected precursor ion. In MALDI-TOF/TOF instruments, this is typically done via collision-induced dissociation. Post-source decay (PSD) is another fragmentation method available in some MALDI-TOF instruments.
- MS/MS Spectrum Acquisition: Acquire the fragmentation spectrum of the crosslinked peptide.
5. Data Analysis:
- Crosslink Identification: Analyze the MS/MS spectrum to identify the fragment ions from both peptides and the crosslinker. Specialized software can aid in this complex analysis. The fragmentation pattern can reveal the sequences of both peptides and the site of crosslinking[9].
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in LC-MS/MS and MALDI-TOF MS for peptide linker analysis.
Caption: Workflow for peptide linker identification using LC-MS/MS.
Caption: Workflow for crosslinked peptide analysis using MALDI-TOF MS.
Conclusion
Both LC-MS/MS and MALDI-TOF MS are powerful techniques for the confirmation of peptide linker identity. LC-MS/MS excels in the detailed analysis of complex samples, providing robust peptide sequencing and accurate DAR determination, making it a cornerstone for ADC characterization. MALDI-TOF MS offers a high-throughput alternative, particularly advantageous for the rapid screening of less complex samples and the analysis of crosslinked peptides. The choice of methodology should be guided by the specific analytical question, sample complexity, and available instrumentation. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently and accurately characterize their peptide-linked bioconjugates, paving the way for the development of safer and more effective therapeutics.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. criver.com [criver.com]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the development and application of synthetic peptides, particularly those synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for this purpose. This guide provides an objective comparison of various HPLC methodologies for determining the purity of Fmoc-peptide conjugates, supported by experimental data and detailed protocols to aid in method selection and optimization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard
RP-HPLC is the most widely adopted method for peptide purity analysis due to its high resolution, reproducibility, and compatibility with mass spectrometry.[1][2] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.
Standard RP-HPLC Method
A typical RP-HPLC setup for Fmoc-peptide analysis involves a C18 stationary phase and a gradient elution using water and acetonitrile (B52724) (ACN) as the mobile phase, with trifluoroacetic acid (TFA) as an ion-pairing agent.[1][3] The peptide bonds absorb UV light, allowing for detection around 214-220 nm.[2][4]
Table 1: Comparison of Standard and Optimized RP-HPLC Methods for a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Leu-NH2)
| Parameter | Standard Method (Fmoc-L-Orn(Boc)-OH) | Optimized Method (Fmoc-L-Orn(Mmt)-OH) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 min | 5% to 65% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm |
| Crude Purity (%) | 89.2% | 85.7% |
| Overall Yield (%) | 75.4% | 71.3% |
Data synthesized from a comparative study on ornithine protecting groups.[4]
Impact of Ion-Pairing Agents on Selectivity
The choice of ion-pairing agent can significantly influence the retention and selectivity of peptide separations.[5][6] While TFA is standard, other agents like heptafluorobutyric acid (HFBA) can enhance the retention of peptides, which can be advantageous for improving the separation of closely eluting impurities.[6][7] Increasing the hydrophobicity of the ion-pairing reagent generally leads to longer retention times.[5]
Table 2: Effect of Different Ion-Pairing Agents on Peptide Retention
| Ion-Pairing Agent | Relative Hydrophobicity | Effect on Retention Time |
| Phosphoric Acid | Low | Shorter |
| Trifluoroacetic Acid (TFA) | Medium | Standard |
| Pentafluoropropionic Acid (PFPA) | High | Longer |
| Heptafluorobutyric Acid (HFBA) | Very High | Longest |
This table illustrates the general trend of increasing retention with more hydrophobic ion-pairing agents.[7][8]
Ultra-High-Performance Liquid Chromatography (UHPLC): For Enhanced Resolution and Speed
UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.[9][10] This makes UHPLC particularly valuable for analyzing complex peptide mixtures and resolving closely related impurities.[9]
Table 3: Comparison of HPLC and UHPLC for Peptide Analysis
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| System Pressure | Lower | Higher |
| Sensitivity | Good | Higher |
This table provides a general comparison of the two techniques.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Peptides
For very hydrophilic Fmoc-peptide conjugates that exhibit poor retention on RP-HPLC columns, HILIC presents a viable alternative.[11][12] HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12][13] Water acts as the strong eluting solvent in HILIC, and the elution order is typically the inverse of RP-HPLC.[11]
Table 4: Comparison of RP-HPLC and HILIC for Peptide Analysis
| Feature | RP-HPLC | HILIC |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide) |
| Mobile Phase | High aqueous content initially | High organic content initially |
| Elution Order | Polar to Non-polar | Non-polar to Polar |
| Best Suited For | Hydrophobic & mixed polarity peptides | Hydrophilic & polar peptides |
This table highlights the key differences and applications of RP-HPLC and HILIC.[11][12]
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Fmoc-Peptide Purity
-
Instrumentation: A standard HPLC system with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[1][4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1][4]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[4] This should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[1]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 20 µL.[4]
-
Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Protocol 2: UHPLC Method for High-Resolution Peptide Analysis
-
Instrumentation: A UHPLC system capable of handling high backpressures.[14]
-
Column: A sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water (often preferred for MS compatibility).[3]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
Gradient: A faster gradient, for example, 5% to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 214/280 nm and/or coupled to a mass spectrometer.
-
Sample Preparation: As per Protocol 1, but potentially at a lower concentration due to higher sensitivity.
-
Injection Volume: 1-5 µL.
Protocol 3: HILIC Method for Polar Fmoc-Peptide Conjugates
-
Instrumentation: A standard HPLC or UHPLC system.
-
Column: A HILIC column with a polar stationary phase (e.g., amide, silica).
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214/280 nm.
-
Sample Preparation: Dissolve the peptide in a high organic solvent mixture (e.g., 90% acetonitrile/10% water) to ensure compatibility with the initial mobile phase conditions.
-
Injection Volume: 10-20 µL.
Visualizing the Workflow
A typical workflow for assessing the purity of Fmoc-peptide conjugates involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for HPLC-based purity assessment of Fmoc-peptide conjugates.
Logical Framework for Method Selection
Choosing the appropriate HPLC method depends on the specific characteristics of the Fmoc-peptide conjugate.
Caption: Decision tree for selecting an appropriate HPLC method for Fmoc-peptide conjugate analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. UHPLC is the future for Peptide Mapping: Here’s why! - LabMal [labmal.com]
- 11. agilent.com [agilent.com]
- 12. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Enzyme-Cleavable Peptide Sequences for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an enzyme-cleavable peptide linker is a critical determinant in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker's susceptibility to enzymatic cleavage directly influences the release of the therapeutic payload at the target site, impacting both efficacy and toxicity. This guide provides an objective comparison of commonly employed enzyme-cleavable peptide sequences, supported by experimental data, to aid in the selection of the most appropriate linker for your research and development needs.
Quantitative Comparison of Enzymatic Cleavage Rates
The following table summarizes the kinetic parameters for the cleavage of various peptide linkers by key enzymes relevant to the tumor microenvironment and intracellular compartments. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency for a given substrate.
| Enzyme | Peptide Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Primary Application |
| Cathepsin B | Val-Cit | 1.9 | 15 | 127,000 | ADCs |
| Val-Ala | - | - | Lower than Val-Cit | ADCs | |
| Gly-Phe-Leu-Gly (GFLG) | 0.23 | 45 | 5,100 | Polymer-drug conjugates | |
| MMP-2 | Pro-Leu-Gly-Val-Arg (PLGVR) | 0.12 | 25 | 4,800 | Imaging probes, Drug delivery |
| MMP-9 | Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln (GPLG-IAGQ) | 0.34 | 12 | 28,300 | Nanoparticle drug delivery |
| Caspase-3 | Asp-Glu-Val-Asp (DEVD) | 0.015 | 9.8 | 1,530 | Apoptosis imaging, Apoptotic cell-targeted therapy |
Note: The kinetic parameters presented are compiled from various sources and experimental conditions may differ, affecting direct comparability. "-" indicates that the specific value was not provided in the cited sources in a directly comparable format.
Key Enzyme-Cleavable Peptide Sequences: A Closer Look
Cathepsin B-Cleavable Linkers
Cathepsin B is a lysosomal cysteine protease frequently overexpressed in tumor cells, making it an attractive target for ADC linker cleavage.
-
Valine-Citrulline (Val-Cit): This dipeptide is the most widely used cathepsin B-cleavable linker in ADCs. It exhibits high stability in plasma and is efficiently cleaved within the lysosomal compartment of target cells. The cleavage occurs between citrulline and a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), which then releases the active drug.
-
Valine-Alanine (Val-Ala): Similar to Val-Cit, this dipeptide is also cleaved by cathepsin B, though generally at a slower rate.
-
Gly-Phe-Leu-Gly (GFLG): This tetrapeptide sequence is another well-established cathepsin B substrate, often utilized in polymer-drug conjugates for controlled intracellular drug release.
Matrix Metalloproteinase (MMP)-Cleavable Linkers
MMPs are a family of zinc-dependent endopeptidases that are overexpressed in the tumor microenvironment and are involved in extracellular matrix remodeling, tumor invasion, and metastasis.
-
Pro-Leu-Gly-Val-Arg (PLGVR): This peptide sequence is a well-characterized substrate for MMP-2 and MMP-9. It has been incorporated into various drug delivery systems and imaging probes to target the tumor microenvironment.
-
GPLG-IAGQ: This sequence is another substrate for MMP-2 and MMP-9 and has been used in the design of MMP-responsive nanoparticles for drug delivery.
Caspase-3-Cleavable Linkers
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death.
-
Asp-Glu-Val-Asp (DEVD): This tetrapeptide sequence is the canonical recognition and cleavage site for caspase-3. Linkers containing the DEVD sequence are employed in probes for imaging apoptosis and in therapeutic strategies designed to specifically target apoptotic cells. The cleavage of the DEVD sequence by caspase-3 triggers the release of a payload.
Experimental Protocols
FRET-Based Enzyme Cleavage Assay
This protocol outlines a general procedure for determining the enzymatic cleavage rate of a peptide linker using a Förster Resonance Energy Transfer (FRET)-based assay.
1. Materials:
- Purified enzyme (e.g., human Cathepsin B, recombinant human MMP-2, recombinant human Caspase-3)
- Fluorogenic peptide substrate: The peptide sequence of interest flanked by a FRET donor (e.g., EDANS) and acceptor (quencher, e.g., DABCYL) pair.
- Assay Buffer:
- Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
- MMPs: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
- Caspase-3: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% sucrose, 0.1% CHAPS, pH 7.2.
- 96-well black microplate
- Fluorescence microplate reader
2. Procedure:
- Enzyme Activation: If required (e.g., for Cathepsin B), pre-incubate the enzyme in the assay buffer containing the activating agent (e.g., DTT) for 15 minutes at 37°C.
- Reaction Setup: In a 96-well plate, add the assay buffer and the fluorogenic peptide substrate to achieve the desired final concentration.
- Reaction Initiation: Initiate the reaction by adding the activated enzyme to the wells.
- Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
- Data Analysis:
- Plot the fluorescence intensity against time.
- Determine the initial reaction velocity (V₀) from the linear portion of the curve.
- To determine kinetic parameters (Km and Vmax), perform the assay at various substrate concentrations. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation. kcat can be calculated from Vmax if the enzyme concentration is known.
Mass Spectrometry-Based Cleavage Assay
This protocol provides a general workflow for the quantitative analysis of peptide linker cleavage using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
- Purified enzyme
- Peptide linker-drug conjugate or peptide substrate
- Assay Buffer (as described in the FRET assay)
- Quenching solution (e.g., 10% formic acid)
- LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
- Enzymatic Reaction:
- Incubate the peptide substrate with the enzyme in the appropriate assay buffer at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Quenching: Immediately stop the reaction by adding a quenching solution.
- Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant for LC-MS analysis.
- LC-MS Analysis:
- Inject the samples onto an appropriate LC column (e.g., C18) for separation.
- Analyze the eluent by mass spectrometry to identify and quantify the intact substrate and the cleavage products based on their mass-to-charge ratios (m/z).
- Data Analysis:
- Generate extracted ion chromatograms (EICs) for the substrate and cleavage products.
- Calculate the peak areas for each species at each time point.
- Plot the percentage of cleavage (product peak area / (substrate peak area + product peak area) * 100) against time to determine the cleavage rate.
Visualizing the Concepts
To better illustrate the processes involved in the evaluation and application of enzyme-cleavable linkers, the following diagrams are provided.
A Head-to-Head Comparison: Biological Activity of ADCs with GGFG vs. Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, mechanism of action, and overall efficacy. This guide provides an objective comparison of the biological activity of ADCs featuring the enzyme-cleavable tetrapeptide GGFG (Glycine-Glycine-Phenylalanine-Glycine) linker versus those with non-cleavable linkers. This analysis is supported by a review of preclinical data and detailed experimental methodologies to inform rational ADC design and development.
Mechanisms of Payload Release: A Tale of Two Strategies
The fundamental difference between GGFG and non-cleavable linkers lies in how they release their cytotoxic payload.
GGFG (Cleavable) Linker: ADCs with GGFG linkers are designed to be stable in systemic circulation. Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of lysosomal proteases, such as Cathepsin B and L, recognize and cleave the GGFG peptide sequence.[1][2] This enzymatic cleavage releases the payload, often in its unmodified and highly potent form, allowing it to exert its cytotoxic effect. A key feature of this mechanism is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors.[4]
Non-Cleavable Linker: In contrast, non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), form a highly stable bond between the antibody and the payload.[5] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[5][6] This process releases the payload with the linker and an attached amino acid residue from the antibody still conjugated.[5] The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which generally prevents it from diffusing out of the cell and inducing a bystander effect.[4] This targeted mode of action can be beneficial for homogenous tumors with high antigen expression and may lead to reduced off-target toxicity.[3]
Comparative Biological Activity: A Data-Driven Overview
Direct head-to-head comparisons of ADCs with GGFG versus non-cleavable linkers using the same antibody and payload are limited in publicly available literature. The following tables present a compilation of representative data from various studies to illustrate the expected differences in their biological activity.
Disclaimer: The data below is for illustrative purposes and is compiled from different sources that may have used varying experimental conditions, antibodies, and payloads. Direct comparison of absolute values should be made with caution.
Table 1: In Vitro Cytotoxicity
| ADC Configuration | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-DXd (Enhertu) | GGFG (Cleavable) | NCI-N87 | HER2 | ~1.5 | [7] |
| Trastuzumab-DM1 (Kadcyla) | Non-cleavable (SMCC) | NCI-N87 | HER2 | ~6.0 | [8] |
| Anti-CD22-MMAF | Cleavable (vc) | BJAB | CD22 | 0.03 | [9] |
| Anti-CD22-MMAF | Non-cleavable (mc) | BJAB | CD22 | 0.2 | [9] |
Table 2: In Vivo Efficacy (Xenograft Models)
| ADC Configuration | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-DXd | GGFG (Cleavable) | NCI-N87 (Gastric) | 3 mg/kg, single dose | Complete Regression | [7] |
| Trastuzumab-DM1 | Non-cleavable (SMCC) | NCI-N87 (Gastric) | 10 mg/kg, single dose | Significant Inhibition | [10] |
| Anti-CD70-MMAF | Cleavable (vc) | 786-O (Renal) | 3 mg/kg, single dose | Tumor Regression | [4] |
| Anti-CD70-MMAF | Non-cleavable (mc) | 786-O (Renal) | 3 mg/kg, single dose | Tumor Stasis | [4] |
Table 3: Pharmacokinetic Parameters
| ADC Configuration | Linker Type | Species | Half-Life (t½) | Key Observation | Reference |
| Generic ADC | GGFG (Cleavable) | Rat | ~4-6 days | Stable in circulation with payload release in tumor | [7] |
| Generic ADC | Non-cleavable | Rat | ~5-8 days | Generally higher plasma stability | [2][5] |
Visualizing the Mechanisms of Action
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs (with GGFG and non-cleavable linkers) and a non-targeting control ADC in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well. Agitate the plates to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include wells with only antigen-negative cells as a control.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the labeled antigen-negative cells using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of ADCs in a living organism.
-
Model System: Use immunodeficient mice (e.g., nude or SCID) for the study.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 for HER2-positive tumors) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
ADC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, non-cleavable ADC, GGFG ADC). Administer the ADCs intravenously at specified doses and schedules.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the TGI for each ADC-treated group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
The choice between a GGFG cleavable linker and a non-cleavable linker is a critical decision in ADC development with significant implications for the therapeutic window. GGFG linkers offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect, while non-cleavable linkers provide greater plasma stability and a more targeted, localized cytotoxic effect. The optimal linker strategy is context-dependent and should be guided by the specific target antigen biology, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols outlined in this guide provide a framework for a thorough preclinical evaluation to inform this critical decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Comparative Guide to In Vitro Stability Assays for Peptide-Based ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature cleavage of the peptide linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target tumor cell. This guide provides an objective comparison of commonly used peptide-based ADC linkers, supported by experimental data from in vitro stability assays. Detailed methodologies for key experiments are also presented to aid in the rational design and evaluation of next-generation ADCs.
Comparative In Vitro Stability of Peptide-Based ADC Linkers
The stability of a peptide linker is typically assessed in various biological matrices to mimic the conditions it will encounter in vivo. The most common in vitro assays include incubation in plasma, lysosomal extracts, and with specific enzymes known to be present in the tumor microenvironment or within cancer cells. The following tables summarize quantitative data from studies comparing the stability of different peptide-based ADC linkers.
Table 1: Plasma Stability of Common Peptide-Based ADC Linkers
| Linker Type | Peptide Sequence | ADC Construct (example) | Species | Incubation Time | % Intact ADC / % Payload Loss | Analytical Method | Reference |
| Dipeptide | Val-Cit | Trastuzumab-vc-MMAE | Human | 7 days | ~95% intact | LC-MS | [1] |
| Dipeptide | Val-Cit | Anti-CD79b-vc-MMAE | Rat | 7 days | 20% payload loss | Not specified | [1] |
| Dipeptide | Val-Ala | Anti-Her2-va-MMAE | Not specified | Not specified | Less hydrophobic than Val-Cit | Not specified | [2] |
| Tetrapeptide | GGFG | Trastuzumab-GGFG-DXd | Human | Not specified | High stability | Not specified | [] |
| Dipeptide (Legumain-cleavable) | Asn-Asn | Anti-Her2-AsnAsn-MMAE | Human Serum | 7 days | >95% intact | Not specified | [4][5] |
| Dipeptide (Legumain-cleavable) | Asn-Asn | Anti-Her2-AsnAsn-MMAE | Mouse Serum | 7 days | ~85% intact | Not specified | [4] |
| Tripeptide | EGCit | Model ADC | Human Plasma | Not specified | High stability | Not specified | [6] |
Note: Direct comparison of data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and analytical methods used.
Table 2: Enzymatic Stability of Peptide-Based ADC Linkers
| Linker Sequence | Enzyme | Relative Cleavage Rate | Kinetic Parameters (kcat/Km, M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | - | Not specified | [] |
| Val-Ala | Cathepsin B | ~50% of Val-Cit | Not specified | [8] |
| Phe-Lys | Cathepsin B | ~30-fold faster than Val-Cit | Not specified | [8] |
| Asn-Asn | Legumain | ~5-fold faster than Val-Cit cleavage by Cathepsin B in lysosomes | Not specified | [9] |
| EGCit | Neutrophil Elastase | Resistant to cleavage | Not specified | [6] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of ADC linker stability. Below are generalized methodologies for key in vitro stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from different species to predict its stability in circulation.
Objective: To determine the rate of payload release from an ADC in plasma over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system
-
Reagents for sample processing (e.g., protein precipitation agents like acetonitrile, immunoaffinity capture beads)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.
-
Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately process the samples or freeze them at -80°C to halt any further degradation until analysis.
-
Sample Analysis (LC-MS):
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
-
To measure released payload:
-
Extract the free payload from the plasma samples, often by protein precipitation with a solvent like acetonitrile.
-
Analyze the supernatant containing the free payload by LC-MS/MS. Quantify the amount of released payload against a standard curve.
-
-
Protocol 2: Lysosomal Stability Assay
This assay assesses the linker's susceptibility to cleavage by the enzymes present in the lysosomal compartment of cells.
Objective: To evaluate the rate of payload release from an ADC in the presence of lysosomal enzymes.
Materials:
-
Test ADC
-
Lysosomal extract (commercially available or prepared from cultured cells or tissues)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing a reducing agent like DTT for cysteine proteases)
-
37°C incubator
-
LC-MS/MS system
-
Reagents for sample processing
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the test ADC with the lysosomal extract in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the released payload using LC-MS/MS.
Protocol 3: Cathepsin B Cleavage Assay
This is a specific enzymatic assay to determine the susceptibility of a peptide linker to cleavage by cathepsin B, a key lysosomal protease.
Objective: To determine the kinetics of ADC linker cleavage by purified cathepsin B.
Materials:
-
Test ADC or a fluorogenic peptide substrate containing the linker sequence
-
Purified human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorescence microplate reader (if using a fluorogenic substrate) or LC-MS/MS system
-
37°C incubator
Procedure:
-
Enzyme Activation: Pre-incubate the purified Cathepsin B in the assay buffer at 37°C for a specified time (e.g., 15 minutes) to ensure activation.
-
Reaction Initiation: Add the test ADC or fluorogenic substrate to the activated enzyme solution to start the reaction.
-
Measurement:
-
For fluorogenic substrates: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of cleavage.
-
For ADCs: At various time points, quench the reaction and analyze the samples for the released payload by LC-MS/MS as described in the lysosomal stability assay.
-
-
Data Analysis: Calculate the initial velocity of the reaction. For more detailed analysis, determine the Michaelis-Menten kinetic parameters (Km and kcat) by measuring the reaction rates at various substrate concentrations.
Visualizing Experimental Workflows
Diagrams can help clarify complex experimental processes and the underlying principles of linker stability and cleavage.
Caption: Workflow for assessing the in vitro stability of ADCs.
Caption: Intracellular activation of a protease-cleavable ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Cutting Edge of Cancer Therapy: A Comparative Guide to Peptide-Intermediate Synthesized Exatecan Derivatives
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of exatecan (B1662903) derivatives synthesized from peptide intermediates, providing crucial data on their performance against other cytotoxic agents and detailing the experimental protocols for their evaluation.
Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload for targeted cancer therapies.[1] Its derivatives, often conjugated to antibodies or peptides to form Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs), are designed to selectively deliver this powerful cytotoxic agent to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2][3] This guide delves into the characterization of these exatecan derivatives, with a focus on those synthesized using peptide intermediates as linkers, and compares their efficacy to established alternatives.
Performance and Efficacy: A Quantitative Comparison
The in vitro cytotoxicity of exatecan and its derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize the IC50 values for various exatecan derivatives and other topoisomerase I inhibitors across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Free Exatecan and Comparators [4][5]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 4.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | |
| DMS114 | Small Cell Lung Cancer | 10.5 | |
| DU145 | Prostate Cancer | 4.1 | |
| SN-38 | MOLT-4 | Acute Lymphoblastic Leukemia | 4.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | |
| DMS114 | Small Cell Lung Cancer | 10.5 | |
| DU145 | Prostate Cancer | 4.1 | |
| Topotecan | MOLT-4 | Acute Lymphoblastic Leukemia | 4.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | |
| DMS114 | Small Cell Lung Cancer | 10.5 | |
| DU145 | Prostate Cancer | 4.1 |
Table 2: In Vitro Cytotoxicity (IC50) of Exatecan-Based Antibody-Drug Conjugates (ADCs) [1][6][7]
| ADC | Target | Cell Line | Cancer Type | IC50 (nM) |
| IgG(8)-EXA | HER2 | SK-BR-3 | HER2+ Breast Cancer | 0.41 ± 0.05 |
| MDA-MB-468 | HER2- Breast Cancer | > 30 | ||
| Mb(4)-EXA | HER2 | SK-BR-3 | HER2+ Breast Cancer | 1.15 ± 0.22 |
| MDA-MB-468 | HER2- Breast Cancer | > 30 | ||
| Tra-Exa-PSAR10 | HER2 | SK-BR-3 | HER2+ Breast Cancer | 0.18 ± 0.04 |
| NCI-N87 | Gastric Cancer | 0.20 ± 0.05 | ||
| MDA-MB-453 | Breast Cancer | 0.20 ± 0.10 | ||
| MDA-MB-361 | Breast Cancer | 2.0 ± 0.8 | ||
| BT-474 | Breast Cancer | 0.9 ± 0.4 | ||
| MCF-7 | HER2- Breast Cancer | > 10 | ||
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | SK-BR-3 | HER2+ Breast Cancer | 0.05 |
The data clearly indicates that exatecan and its derivatives exhibit potent cytotoxic activity, often in the sub-nanomolar range, against various cancer cell lines.[6] When conjugated to a targeting moiety like an antibody, these derivatives demonstrate high specificity, with significantly greater potency against antigen-positive cells compared to antigen-negative cells.[6][8]
Mechanism of Action: Topoisomerase I Inhibition and Beyond
Exatecan derivatives exert their cytotoxic effects primarily by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[9] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs lead to the accumulation of single-strand DNA breaks.[9] When a replication fork encounters this complex, it results in a cytotoxic double-strand break, which can trigger cell cycle arrest and apoptosis.[10]
Experimental Protocols: A Guide to Characterization
The following are detailed methodologies for key experiments used in the characterization of exatecan derivatives.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA.[11]
Principle: The assay quantifies the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. Inhibitors prevent this relaxation.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA)
-
Test compounds (exatecan derivatives)
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of the test compound.[12]
-
Initiate the reaction by adding purified human topoisomerase I enzyme.[12]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[12]
-
Terminate the reaction by adding the stop solution.[12]
-
Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.[11]
-
Stain the gel with a DNA dye and visualize the DNA bands under UV light.[11]
-
Quantify the intensity of the DNA bands to determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).[11]
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the cytotoxicity of a compound against cancer cell lines by measuring the number of viable cells in culture based on quantitation of ATP.[4]
Principle: The amount of ATP is directly proportional to the number of metabolically active cells. A decrease in ATP levels indicates cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
Test compounds (exatecan derivatives)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells into an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells.[4]
-
Incubate the plate for a desired exposure time (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.[13]
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents to induce cell lysis.
-
Measure the luminescent signal using a luminometer.[11]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Efficacy Study
This study evaluates the antitumor activity of exatecan derivatives in a living organism, typically in immunodeficient mice bearing human tumor xenografts.[8]
Principle: The tumor volume of mice treated with the test compound is compared to that of a control group to determine the extent of tumor growth inhibition.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line for xenograft implantation
-
Test compounds (exatecan derivatives) and vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Implant human cancer cells subcutaneously into the flank of immunodeficient mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).[11]
-
Randomize the mice into control (vehicle) and treatment groups.[11]
-
Administer the test compounds and vehicle control to the respective groups via a clinically relevant route (e.g., intravenous injection) at specified doses and schedules.[11]
-
Measure tumor volume and body weight regularly throughout the study.[11]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
Exatecan derivatives synthesized from peptide intermediates represent a highly promising class of targeted anticancer agents.[14] Their potent cytotoxicity, coupled with the specificity afforded by peptide or antibody-based targeting, offers a significant advantage over traditional chemotherapy. The ongoing development of novel linker technologies continues to improve the therapeutic index of these conjugates, paving the way for more effective and less toxic cancer treatments.[15][16] The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to advancing this exciting field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Peptide-Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cybrexa.com [cybrexa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. aacrjournals.org [aacrjournals.org]
Assessing the Bystander Effect: A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism for the efficacy of Antibody-Drug Conjugates (ADCs), particularly in treating heterogeneous tumors where antigen expression can be varied. This phenomenon, where the cytotoxic payload of an ADC kills not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells, is largely mediated by the design of the linker connecting the antibody to the payload. Cleavable linkers, designed to release the payload under specific conditions within the tumor microenvironment or inside the cell, are instrumental in enabling this effect.
This guide provides an objective comparison of the performance of different cleavable linkers in mediating the bystander effect, supported by experimental data. We delve into the methodologies of key experiments and present visual representations of the underlying mechanisms and workflows.
The Mechanism of Bystander Effect with Cleavable Linkers
The bystander effect of an ADC with a cleavable linker is a multi-step process.[1] First, the ADC binds to the target antigen on the surface of a cancer cell. Following binding, the ADC is internalized, and the cleavable linker is broken by enzymes (e.g., cathepsins), a change in pH, or a reducing environment within the cell.[1][2] This releases the cytotoxic payload, which, if membrane-permeable, can then diffuse out of the target cell and into neighboring antigen-positive and antigen-negative cells, leading to their death.
Comparative Performance of Cleavable Linkers
The choice of cleavable linker significantly influences the extent of the bystander effect. Key characteristics of the linker, such as its cleavage mechanism and stability, and the physicochemical properties of the released payload, particularly its membrane permeability, are critical determinants. Below is a summary of quantitative data from studies comparing ADCs with different linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature.
In Vitro Bystander Effect: Co-culture Assays
Co-culture assays are a standard in vitro method to assess the bystander effect. In these experiments, antigen-positive (Ag+) cells are cultured with antigen-negative (Ag-) cells and treated with the ADC. The viability of the Ag- cells is then measured to quantify the bystander killing.
| Linker Type | ADC Example | Ag+ Cell Line | Ag- Cell Line | IC50 in Ag+ Monoculture (nM) | Viability of Ag- Cells in Co-culture (%) | Reference |
| Valine-Citrulline (VC) | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | JIMT-1 (HER2+) | 5-20 | Significant Killing | [2] |
| Valine-Citrulline (VC) | SYD985 (Trastuzumab-vc-seco-DUBA) | SK-BR-3 (HER2+) | NCI-H520 (HER2-) | Not Reported | 35% (at 20% Ag+ cells) | [3] |
| Glucuronide | cAC10-gluc-MMAE | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Not Reported | Potent Bystander Killing | [4] |
| Tetrapeptide (GGFG) | Trastuzumab Deruxtecan (T-DXd) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | 109.7 pM | Significant Killing | |
| Non-Cleavable (SMCC) | Trastuzumab Emtansine (T-DM1) | SK-BR-3 (HER2+++) | JIMT-1 (HER2+) | 10-50 | Minimal Killing | [2] |
| Non-Cleavable (SMCC) | Trastuzumab Emtansine (T-DM1) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | 18.5 pM | No Significant Killing |
In Vivo Bystander Effect: Admixed Tumor Models
In vivo assessment of the bystander effect often utilizes admixed tumor models, where Ag+ and Ag- tumor cells are co-implanted into immunodeficient mice. The Ag- cells often express a reporter gene, such as luciferase, to allow for non-invasive monitoring of their growth.
| Linker Type | ADC Example | Tumor Model | Ag- Cell Reporter | Outcome | Reference |
| Valine-Citrulline (VC) | cAC10-vcMMAE | Karpas 299 (CD30+) & Karpas-35R (CD30-) Admixed Xenograft | Not specified | Potent bystander killing of CD30- cells. | [4] |
| Glucuronide | cAC10-gluc-MMAE | Karpas 299 (CD30+) & Karpas-35R (CD30-) Admixed Xenograft | Not specified | Both cleavable linkers mediated bystander killing in vivo. | [4] |
| Tetrapeptide (GGFG) | Trastuzumab Deruxtecan (T-DXd) | NCI-N87 (HER2+) & MDA-MB-468-Luc (HER2-) Admixed Xenograft | Luciferase | Significant reduction in luciferase signal from HER2- cells. | [1] |
| Non-Cleavable (SMCC) | Trastuzumab Emtansine (T-DM1) | NCI-N87 (HER2+) & MDA-MB-468-Luc (HER2-) Admixed Xenograft | Luciferase | No significant reduction in luciferase signal from HER2- cells. | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bystander effect mediated by different ADC linkers.
In Vitro Co-Culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of an ADC on bystander cells when cultured together with target cells.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line with high expression of the target antigen.
-
Antigen-Negative (Ag-) Cell Line: A cell line with no or low expression of the target antigen. To distinguish from the Ag+ cells, this line should be stably transfected with a fluorescent protein (e.g., GFP or mCherry) or a luciferase reporter.
-
Culture both cell lines in their recommended growth medium.
2. Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).
-
Include monoculture controls for both Ag+ and Ag- cells.
-
Allow cells to adhere overnight.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include a vehicle control.
-
Incubate the plates for a period of 72 to 120 hours.
4. Viability Assessment:
-
After the incubation period, quantify the viability of the Ag- cells using a high-content imaging system or a plate reader capable of detecting the fluorescent signal.
-
For non-fluorescently labeled co-cultures, flow cytometry can be used to differentiate and quantify the viability of each cell population using cell-specific surface markers.
5. Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-culture wells treated with the ADC compared to the vehicle-treated co-culture wells. A significant decrease in the viability of bystander cells in the presence of treated target cells indicates a bystander effect.
In Vivo Admixed Tumor Model
This in vivo model assesses the bystander effect in a more physiologically relevant setting.
1. Cell Line Preparation:
-
Use an Ag+ tumor cell line and an Ag- tumor cell line engineered to express a reporter gene like luciferase for in vivo imaging.
2. Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio) subcutaneously into the flank of immunodeficient mice.
-
Establish control groups with only Ag+ or Ag- cells.
3. ADC Administration:
-
Once the tumors reach a predetermined size, administer the ADC intravenously. Include a vehicle control group.
4. Tumor Growth Monitoring and Imaging:
-
Measure tumor volume regularly using calipers.
-
For luciferase-expressing Ag- cells, perform in vivo bioluminescence imaging at specified time points to monitor their growth or regression.
5. Data Analysis:
-
Compare the tumor growth and the bioluminescence signal from the Ag- cells in the admixed tumors of ADC-treated mice to those in the vehicle-treated group. A significant reduction in the bioluminescence signal in the ADC-treated group indicates an in vivo bystander effect.
Conclusion
The selection of a cleavable linker is a critical design consideration in the development of ADCs, with profound implications for their therapeutic efficacy, particularly through the bystander effect. Protease-cleavable linkers like valine-citrulline and tetrapeptide linkers, as well as pH-sensitive and glucuronide linkers, have demonstrated the ability to mediate significant bystander killing in both in vitro and in vivo models. The data consistently show that ADCs with cleavable linkers and membrane-permeable payloads are superior in eliciting a bystander effect compared to those with non-cleavable linkers.
For drug development professionals, a thorough and standardized assessment of the bystander effect using the experimental protocols outlined in this guide is essential for the rational design and selection of optimal ADC candidates. The ability to effectively kill antigen-negative tumor cells can overcome the challenge of tumor heterogeneity and potentially lead to more durable clinical responses.
References
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3, an intermediate compound often utilized in the synthesis of more complex molecules. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes key hazard information for a representative Fmoc-protected amino acid, Fmoc-Gly-OH, which can be used as a conservative proxy for assessing the potential hazards of this compound.
| Hazard Classification | GHS Statements | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280, P302+P352, P312, P322, P363, P501 |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340, P312, P501 |
Data based on the Safety Data Sheet for Fmoc-Gly-OH.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste from solid-phase peptide synthesis (SPPS) must be handled systematically. Solvents constitute the largest volume of waste in peptide synthesis.[4][5]
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, contaminated labware (e.g., weighing boats, spatulas), and used PPE in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) (HDPE) bucket or drum).
-
Liquid Waste: Liquid waste will primarily consist of solvents used during the synthesis and purification processes (e.g., DMF, DCM, piperidine).[5][6][7] This waste stream should be collected in a separate, sealed, and properly labeled hazardous waste container. Never mix incompatible waste streams; for instance, acidic and basic solutions should be kept separate.[8]
-
Sharps Waste: Any needles or other sharps contaminated with the peptide should be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with a "Hazardous Waste" tag or label as soon as the first drop of waste is added.[8] The label must include:
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate concentrations of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure that containers are kept closed at all times except when adding waste.[8][10] Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[9][10]
-
Disposal Request: Once a waste container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), a request for pickup must be submitted to your institution's Environmental Health & Safety (EH&S) department.[8] EH&S professionals are trained in the proper transportation and final disposal of hazardous chemical waste in accordance with federal, state, and local regulations.[11][12]
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [8][10] Evaporation of hazardous waste in a fume hood is also not a permissible disposal method.[8][10]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Waste Disposal Workflow for Fmoc-Peptide.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. anaspec.com [anaspec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biomatik.com [biomatik.com]
- 6. spinchem.com [spinchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
Personal protective equipment for handling Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the Fmoc-protected peptide, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3. The following procedures are designed to ensure a safe laboratory environment and proper management of materials from operation to disposal.
I. Personal Protective Equipment (PPE)
When handling this compound and associated reagents during solid-phase peptide synthesis (SPPS), a comprehensive approach to personal protection is essential to minimize exposure and prevent contamination.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against chemical splashes and vapors.[1][2] |
| Face Shield | Recommended during procedures with a high risk of splashing, such as during cleavage from the resin.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] A fire-resistant coat is advised when working with flammable solvents.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[1] For enhanced protection, especially when handling corrosive reagents like TFA, consider double-gloving.[1] Always inspect gloves before use.[3] |
| Respiratory Protection | Fume Hood | All handling of the solid peptide, solvents (e.g., DCM, DMF), piperidine (B6355638), and TFA must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[4][5] |
II. Operational Plan: Step-by-Step Handling Protocol
The handling of this compound is typically within the context of solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the key steps involved.
A. Resin Handling and Peptide Synthesis
-
Resin Swelling: Place the dry resin in a reaction vessel within a fume hood. Add a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to swell the resin for approximately 30 minutes before use.[6]
-
Fmoc Deprotection: To remove the Fmoc protecting group and expose the amine for the next coupling step, treat the resin with a 20% piperidine solution in DMF.[7] This step should be performed under a hood to avoid exposure to piperidine.[5]
-
Washing: After deprotection, thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then added to the resin to form a new peptide bond. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
B. Peptide Cleavage and Isolation
-
Final Fmoc Removal: Remove the N-terminal Fmoc group from the completed peptide chain using the standard piperidine treatment.
-
Resin Washing and Drying: Wash the peptidyl-resin with solvents such as DMF and DCM to remove any remaining reactants. Dry the resin thoroughly under a vacuum.[8]
-
Cleavage from Resin: Treat the dried peptidyl-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA), to detach the peptide from the solid support and remove side-chain protecting groups.[9][10] This is a hazardous step that must be performed with extreme caution in a fume hood, as TFA is highly corrosive.[11] Scavengers like water and triisopropylsilane (B1312306) (TIS) are often included in the cleavage cocktail to prevent side reactions.[8][9]
-
Peptide Precipitation and Isolation: After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether.[10] The solid peptide is then isolated by filtration or centrifugation, washed with cold ether, and dried under vacuum.
III. Disposal Plan
Proper segregation and disposal of waste generated during the handling of this compound are critical for laboratory safety and environmental compliance.[11]
Waste Stream Segregation and Disposal
| Waste Stream | Description | Disposal Procedure |
| Halogenated Solvents | Primarily dichloromethane (DCM) used for resin washing.[11] | Collect in a designated "Halogenated Waste" container. The container must be clearly labeled with its contents and associated hazards.[11] |
| Non-Halogenated Solvents | Includes dimethylformamide (DMF) used as a reaction and washing solvent.[11] | Collect in a separate "Non-Halogenated Waste" container, clearly labeled with its contents and hazards.[11] |
| Basic Waste | Solutions containing piperidine from the Fmoc deprotection step.[11] | Collect in a dedicated container labeled "Piperidine Waste" or "Basic Waste".[11] Some institutional protocols may require neutralization before collection by hazardous waste management services; this must be done by trained personnel.[11] |
| Acidic Waste | Trifluoroacetic acid (TFA) "cleavage cocktails".[11] | Collect in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[11] Due to its high corrosivity, TFA waste often requires neutralization before disposal, a hazardous procedure that must be performed in a fume hood.[11] |
| Solid Waste | Used resin support after peptide cleavage, as well as contaminated consumables like gloves, pipette tips, and weighing papers.[1][11] | Collect in a designated, clearly labeled hazardous waste container.[1][11] |
Note: Never dispose of chemical waste down the sink or in the regular trash.[11] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[12]
IV. Workflow Diagram
The following diagram illustrates the general workflow for handling this compound from initial resin preparation to final waste disposal.
Caption: Workflow for handling Fmoc-protected peptides during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. bachem.com [bachem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
